molecular formula C22H28O5 B565805 Lancifolin C

Lancifolin C

Cat. No.: B565805
M. Wt: 372.5 g/mol
InChI Key: MVOMQPWLJRZYDT-IVZQSRNASA-N
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Description

Lancifolin C has been reported in Piper wightii, Piper hymenophyllum, and Piper schmidtii with data available.

Properties

IUPAC Name

(4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3/t15-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOMQPWLJRZYDT-IVZQSRNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@]2(C=C(C(=O)C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lancifolin C: A Technical Guide on its Natural Source, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifolin C, a lignan natural product, has been identified from the botanical source Actinodaphne lancifolia. This technical guide provides a comprehensive overview of its origin, a detailed representative methodology for its isolation, and a summary of its known characteristics. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Botanical Source and Origin

This compound is a phytochemical naturally occurring in the plant species Actinodaphne lancifolia. This plant belongs to the genus Actinodaphne, a member of the Lauraceae family. The genus Actinodaphne comprises approximately 125 species of evergreen trees and shrubs. These plants are predominantly found in the tropical and subtropical regions of Asia, including South Asia, Southeast Asia, southern China, and Japan[1].

Table 1: Botanical Classification of the Source of this compound

Taxonomic RankName
KingdomPlantae
CladeTracheophytes
CladeAngiosperms
CladeMagnoliids
OrderLaurales
FamilyLauraceae
GenusActinodaphne
SpeciesA. lancifolia

Physicochemical Properties of this compound

This compound is classified as a lignan. Its fundamental chemical and physical properties are summarized below.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 74048-71-8[2][3]
Molecular Formula C₂₂H₂₈O₅[2][3]
Molecular Weight 372.461 g/mol [2]
Physical Description Powder[2]
Purity (typical) 95% - 99%[2]
Analysis Methods HPLC-DAD, HPLC-ELSD[2]
Identification Methods Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)[2]

Experimental Protocols: Isolation of this compound

Plant Material Collection and Preparation

Fresh stems of Actinodaphne lancifolia are collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The collected plant material is then air-dried in the shade at room temperature and ground into a coarse powder.

Extraction

The powdered plant material is subjected to sequential solvent extraction to separate compounds based on polarity. A typical procedure is as follows:

  • The powdered stems are macerated with methanol (MeOH) at room temperature for 72 hours, with the solvent being replaced every 24 hours.

  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude methanolic extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

Chromatographic Separation and Purification

The chloroform or ethyl acetate fraction, which is likely to contain lignans, is subjected to further chromatographic separation.

  • Column Chromatography (CC): The active fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with a suitable solvent system to yield the isolated this compound.

Structure Elucidation

The structure of the purified this compound is confirmed using spectroscopic methods, including:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Ultraviolet-Visible Spectroscopy (UV-Vis)

The obtained spectral data is then compared with published data for this compound to confirm its identity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Actinodaphne lancifolia.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant Actinodaphne lancifolia (stems) drying Air Drying plant->drying grinding Grinding drying->grinding maceration Maceration with Methanol grinding->maceration concentration Concentration (Rotary Evaporator) maceration->concentration partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) concentration->partitioning cc Column Chromatography (Silica Gel) partitioning->cc ptlc Preparative TLC cc->ptlc isolated_compound Isolated this compound ptlc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) isolated_compound->spectroscopy

Caption: General workflow for the isolation of this compound.

Bioactivity and Signaling Pathways

Currently, there is a lack of specific publicly available data on the quantitative bioactivity and the signaling pathways directly modulated by this compound. Further research is required to elucidate its pharmacological properties and mechanism of action.

Conclusion

This compound is a lignan derived from Actinodaphne lancifolia. This guide provides a comprehensive overview of its botanical origin and a representative protocol for its isolation and characterization. The absence of detailed bioactivity and signaling pathway data highlights a significant area for future research. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this natural product.

References

Lancifolin C: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifolin C, a naturally occurring lignan, has been identified and isolated from various species of the Piper genus, notably Piper wightii and Piper attenuatum. This document provides a detailed overview of the discovery and isolation of this compound, including experimental protocols for its extraction and purification. Furthermore, it compiles available quantitative data on its biological activities, primarily focusing on its antioxidant and potential anti-inflammatory and anticancer properties. The guide also visualizes the established experimental workflow and relevant biological signaling pathways to facilitate a deeper understanding of this promising bioactive compound.

Introduction

This compound is a lignan, a class of secondary metabolites found in plants, with the chemical formula C₂₂H₂₈O₅ and CAS number 74048-71-8. Lignans are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The discovery of this compound from Piper species, a genus with a rich history in traditional medicine, has prompted further investigation into its therapeutic potential. This guide serves as a technical resource for researchers interested in the isolation, characterization, and further development of this compound.

Discovery and Sourcing

This compound was first identified as a constituent of plants belonging to the Piper genus. It has been successfully isolated from the chloroform extract of the fruits of Piper attenuatum and the methanolic extract of the fruits of Piper wightii[1][2][3]. These plants represent the primary natural sources for obtaining this compound for research purposes.

Experimental Protocols

Isolation and Purification of this compound from Piper attenuatum

The following protocol is a generalized procedure based on the reported isolation of neolignans from Piper species[1]:

I. Extraction:

  • Air-dry the fruits of Piper attenuatum at room temperature and then pulverize them into a coarse powder.

  • Extract the powdered plant material with chloroform at room temperature for 72 hours.

  • Concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Chromatographic Purification:

  • Subject the crude chloroform extract to column chromatography over silica gel.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound has been elucidated using various spectroscopic techniques. The following data has been reported for its characterization[1][4]:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

Quantitative Data on Biological Activity

The biological activities of this compound are an emerging area of research. The available quantitative data is summarized in the table below.

Biological ActivityAssayTarget/Cell LineResultReference
Antioxidant 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging-Potent scavenging activity[1]
Anticancer (in silico) Molecular DockingEpidermal Growth Factor Receptor (EGFR)Binding Affinity: -6.342 kcal/mol[5]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried, powdered fruits of Piper attenuatum extraction Chloroform Extraction (72h, room temperature) plant_material->extraction crude_extract Crude Chloroform Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc lancifolin_c Pure this compound prep_hplc->lancifolin_c

Caption: Experimental workflow for the isolation of this compound.

Potential Anti-Inflammatory Signaling Pathway: NF-κB

Lignans are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. While direct experimental evidence for this compound is still needed, the following diagram illustrates the general mechanism of this pathway.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α, etc. receptor Receptor lps->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ub_proteasome Ubiquitination & Proteasomal Degradation ikb_nfkb->ub_proteasome ub_proteasome->nfkb Release lancifolin_c This compound (Hypothesized) lancifolin_c->ikk Inhibition? dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) dna->gene_expression

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Antioxidant Signaling Pathway: Nrf2

The antioxidant activity of lignans can be mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

nrf2_pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros ROS keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces dissociation keap1 Keap1 keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation keap1_nrf2->nrf2 Release ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome lancifolin_c This compound (Hypothesized) lancifolin_c->keap1_nrf2 Activation? are ARE nrf2_n->are gene_expression Antioxidant Gene Expression (HO-1, NQO1, etc.) are->gene_expression

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound is a bioactive lignan with demonstrated antioxidant properties and potential for further development as an anti-inflammatory and anticancer agent. The protocols and data presented in this guide provide a foundation for researchers to undertake further studies on this compound. Future research should focus on elucidating the specific molecular mechanisms underlying its biological activities, conducting in-depth in vivo studies to validate its therapeutic potential, and exploring synthetic routes to ensure a sustainable supply for preclinical and clinical investigations. The in silico finding of its interaction with EGFR warrants experimental validation to confirm this potential mechanism of action.

References

An In-depth Technical Guide to Lancilactone C: Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lancilactone C, a novel triterpenoid with significant biological activity. This document details its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as an anti-HIV agent. Experimental protocols for key studies are provided to facilitate further research and development.

Chemical Structure and Properties

Lancilactone C is a triterpene lactone originally isolated from the stems and roots of Kadsura lancilimba. Its molecular formula is C₃₀H₄₀O₄.[1] Initially reported in 1999, the structure of Lancilactone C was revised in 2023 based on total synthesis and detailed spectroscopic analysis.[2][3][4]

The revised structure of Lancilactone C features a unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane and a 7-isopropylenecyclohepta-1,3,5-triene.[2][3] This distinct arrangement, particularly the fully sp² hybridized seven-membered ring, is uncommon among natural triterpenoids.[2][3][4]

Table 1: Physicochemical Properties of Lancilactone C

PropertyValueSource
Molecular FormulaC₃₀H₄₀O₄[1]
Molecular Weight464.64 g/mol Calculated
AppearanceColorless granules[1]
CAS Number219736-53-3PubChem

Table 2: Spectroscopic Data for the Revised Structure of Lancilactone C

Note: The following is a representative summary based on the revised structure. For complete, detailed NMR assignments, refer to the supporting information of Kuroiwa et al., 2023.[2][4]

¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
Signals corresponding to olefinic, allylic, and methyl protons of the tricyclic core.Resonances for quaternary, methine, methylene, and methyl carbons, including characteristic peaks for the lactone carbonyl and the sp² carbons of the seven-membered ring.

Isolation and Synthesis

Isolation from Natural Source

Experimental Protocol: Isolation of Lancilactone C

The following protocol is a summary of the method described by Chen et al. (1999).[1][5]

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography plant_material Dried stems and roots of Kadsura lancilimba extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude EtOH Extract partition Suspension in H₂O and partitioning with Et₂O crude_extract->partition et2o_extract Et₂O Extract partition->et2o_extract Active Fraction silica_gel Silica Gel Column Chromatography et2o_extract->silica_gel fractions Elution with Hexane-Acetone Gradient silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Lancilactone C hplc->pure_compound

Figure 1: Workflow for the isolation of Lancilactone C.
  • Extraction: The dried and powdered stems and roots of Kadsura lancilimba are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether (Et₂O). The Et₂O-soluble fraction, which shows anti-HIV activity, is retained.

  • Chromatographic Separation: The active Et₂O fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and acetone.

  • Purification: Fractions containing Lancilactone C are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis

A total synthesis of (+)-Lancilactone C has been achieved, which also led to the revision of its structure.[2][3] The synthesis features a domino [4+3] cycloaddition reaction to construct the characteristic cycloheptatriene core.[2][3]

G starting_materials Diene and Cyclopropene domino_reaction Domino [4+3] Cycloaddition starting_materials->domino_reaction cycloheptatriene Cycloheptatriene Intermediate domino_reaction->cycloheptatriene further_steps Further Synthetic Steps cycloheptatriene->further_steps lancilactone_c (+)-Lancilactone C further_steps->lancilactone_c

Figure 2: Key steps in the total synthesis of Lancilactone C.

Biological Activity: Anti-HIV Properties

Lancilactone C has been identified as a potent inhibitor of HIV-1 replication.[1][5][6]

Table 3: Anti-HIV Activity of Lancilactone C

ParameterValueCell LineVirus StrainSource
EC₅₀ (50% Effective Concentration)1.4 µg/mLH9 LymphocytesHIV-1 (IIIB isolate)[1][5]
Therapeutic Index (TI)> 71.4H9 LymphocytesHIV-1 (IIIB isolate)[1][5]

The anti-HIV activity of Lancilactone C is noteworthy, especially given its lack of cytotoxicity at concentrations up to 100 µg/mL.[2] The structural difference between the active Lancilactone C and its inactive analogues suggests that the opened A-ring lactone may be crucial for its biological activity.[1][5]

Experimental Protocol: In Vitro Anti-HIV Assay

The following protocol is based on the methodology used to evaluate the anti-HIV activity of Lancilactone C.[5][7]

G cluster_cell_culture Cell Culture cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis h9_cells H9 T-lymphocyte culture in RPMI 1640 incubation Incubate H9 cells with HIV-1 (IIIB isolate) h9_cells->incubation washing Wash cells to remove unabsorbed virus incubation->washing resuspension Resuspend cells in fresh medium washing->resuspension add_compound Add Lancilactone C at various concentrations resuspension->add_compound incubation_treatment Incubate for several days add_compound->incubation_treatment supernatant Collect supernatant incubation_treatment->supernatant xtt_assay Assess cell viability (XTT assay) incubation_treatment->xtt_assay Determine cytotoxicity p24_assay Measure p24 antigen levels (ELISA) supernatant->p24_assay Quantify viral replication

Figure 3: Experimental workflow for the anti-HIV-1 p24 antigen assay.
  • Cell Culture: The H9 T-cell line is maintained in a complete medium (RPMI 1640 with 10% fetal calf serum) at 37°C in a 5% CO₂ atmosphere.

  • HIV-1 Infection: H9 cells in the log phase of growth are incubated with the HIV-1 (IIIB isolate) for 1 hour. The cells are then washed to remove any unabsorbed virus particles and resuspended in fresh medium.

  • Compound Treatment: The infected cells are cultured in the presence of varying concentrations of Lancilactone C.

  • Quantification of Viral Replication: After a set incubation period, the supernatant from the cell cultures is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 antigen levels indicates inhibition of viral replication.

  • Cytotoxicity Assay: The viability of the H9 cells in the presence of Lancilactone C is assessed using a tetrazolium-based (XTT) assay to determine the compound's cytotoxicity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism and signaling pathways through which Lancilactone C exerts its anti-HIV effects have not yet been fully elucidated. Further research is required to identify its specific viral or cellular targets. Given its unique structure, it may represent a novel class of anti-HIV agents with a distinct mechanism of action.

Future Directions

The potent anti-HIV activity and low cytotoxicity of Lancilactone C make it a promising lead compound for the development of new antiretroviral drugs. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of Lancilactone C in the HIV replication cycle.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Lancilactone C to optimize its potency and pharmacokinetic properties.

  • In Vivo Efficacy: Assessing the antiviral activity of Lancilactone C in animal models of HIV infection.

The successful total synthesis of Lancilactone C opens the door for the generation of derivatives and further exploration of its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Oblongifolin C (OC), a bioactive polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia species. While the initial topic of interest was Lancifolin C, a lignan with limited publicly available biological data, this guide focuses on the structurally distinct and extensively researched Oblongifolin C, a compound with significant therapeutic potential, particularly in oncology. This document details its mechanism of action as an anticancer agent, focusing on its role in modulating autophagy and apoptosis. It includes quantitative data on its bioactivity, detailed experimental protocols for key assays, and visualizations of its signaling pathways to support further research and development efforts.

Introduction: Clarification of this compound and Oblongifolin C

It is important to distinguish between two structurally different natural products:

  • This compound : A lignan compound with the chemical formula C₂₂H₂₈O₅. Currently, there is limited information in the public domain regarding its biological activities and mechanisms of action.

  • Oblongifolin C (OC) : A polycyclic polyprenylated acylphloroglucinol (PPAP) with the formula C₄₃H₅₈O₆. OC has been the subject of significant research and has demonstrated potent anticancer properties.[1]

Given the wealth of technical data available, this guide will focus exclusively on Oblongifolin C and its related structures.

Oblongifolin C is primarily isolated from the fruits of Garcinia yunnanensis Hu.[2][3] It belongs to the PPAP class of compounds, which are known for their complex structures and diverse bioactivities.[3][4] OC has emerged as a promising candidate for anticancer drug development due to its ability to induce apoptosis and inhibit autophagic flux in various cancer cell lines.[2][5]

Chemical Structure and Properties

Oblongifolin C is characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core, which is highly oxygenated and substituted with prenyl and geranyl side chains.[2] Its complex structure presents challenges for total synthesis, though methods for its isolation and purification from natural sources have been established.

Table 1: Physicochemical Properties of Oblongifolin C

PropertyValue
Molecular FormulaC₄₃H₅₈O₆
PubChem CID102468632
Molecular Weight670.9 g/mol
ClassPolycyclic Polyprenylated Acylphloroglucinol (PPAP)

Anticancer Activity and Quantitative Data

Oblongifolin C exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Notably, it has shown efficacy in multi-drug-resistant (MDR) cells.[4]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Oblongifolin C

Cell LineCancer TypeIC₅₀ (µM)Exposure TimeReference
HCT-15 (MDR)Colon Cancer9.8Not Specified[4]
A549 (HSPA8 siRNA)Lung Cancer3.6 ± 1.26Not Specified[2]
A549 (HSPA8 Overexpression)Lung Cancer15.3 ± 2.34Not Specified[2]
QBC939Cholangiocarcinoma~10-2048 h[6]
Various Pancreatic LinesPancreatic Cancer~7.0 - 12.248 h[1]

Table 3: Binding Affinity of Oblongifolin C for Protein Targets

Target ProteinMethodDissociation Constant (K_d) (µM)Reference
HSPA8Isothermal Titration Calorimetry (ITC)6.2[4]
HSPA8Surface Plasmon Resonance (SPR)11.8[4]
Cathepsin BIsothermal Titration Calorimetry (ITC)25.6[4]
Cathepsin BSurface Plasmon Resonance (SPR)39.3[4]

Mechanism of Action

Oblongifolin C exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and the inhibition of autophagy.

Inhibition of Autophagic Flux

A primary mechanism of OC is the inhibition of autophagic flux.[5] Autophagy is a cellular recycling process that cancer cells can use to survive under stress. OC blocks this survival pathway by impairing the fusion of autophagosomes with lysosomes.[5][7] This leads to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[5][6] The inhibition is achieved by altering lysosomal acidification and downregulating the expression of lysosomal proteases like cathepsins.[4][7]

Induction of Apoptosis via HSPA8 Inhibition

OC is a direct inhibitor of Heat Shock Protein Family A Member 8 (HSPA8), also known as HSC70.[2][4] HSPA8 is a chaperone protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. OC binds to HSPA8, inhibiting its function and nuclear translocation under stress conditions.[2][8] This inhibition enhances the interaction between HSPA8 and the tumor suppressor protein p53, leading to p53 upregulation and the subsequent activation of the intrinsic apoptotic pathway.[2][4] This is characterized by the translocation of Bax to the mitochondria, release of cytochrome c, and activation of caspases.[3][4]

The diagram below illustrates the dual mechanism of Oblongifolin C.

OblongifolinC_Mechanism Oblongifolin C (OC) Dual Mechanism of Action cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway Autophagosome Autophagosome Accumulation Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Autophagic Degradation Fusion->Degradation Fusion CellSurvival Cancer Cell Survival Degradation->CellSurvival Promotes HSPA8 HSPA8 (HSC70) p53 p53 HSPA8->p53 Inhibits Bax Bax p53->Bax Activates Mitochondria Mitochondria Bax->Mitochondria Translocates to Caspases Caspases Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Activates OC Oblongifolin C (OC) OC->Fusion Blocks OC->HSPA8 Inhibits MTT_Workflow MTT Assay Experimental Workflow cluster_prep cluster_assay cluster_analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Treat with Oblongifolin C incubate1->treat incubate2 4. Incubate (48-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4 hours) incubate2->add_mtt solubilize 6. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

References

A Technical Guide to the Biological Activities of Oblongifolin C and Lanatoside C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Lancifolin C" did not yield specific results for a compound with this name. It is highly probable that this is a typographical variation of either Oblongifolin C or Lanatoside C , both of which are natural compounds with significant and well-documented biological activities. This guide provides a comprehensive overview of the known biological activities of both compounds, tailored for researchers, scientists, and drug development professionals.

Oblongifolin C: A Potent Anticancer Agent

Oblongifolin C (OC) is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the plant Garcinia yunnanensis. It has been identified as a potent inducer of apoptosis in various cancer cell lines.

Anticancer Activity

Oblongifolin C exhibits a broad spectrum of anticancer activity. Studies have shown that it can induce apoptosis and inhibit tumor growth both in vitro and in vivo.[1][2][3][4] A key finding is that its efficacy is not significantly affected by the overexpression of HER2 or P-glycoprotein, which are common mechanisms of resistance to conventional chemotherapy drugs.[1][4]

Quantitative Data for Oblongifolin C Activity

Cell LineCancer TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)Reference
HeLaCervical Cancer~1.5Etoposide>100[1][4]
MCF-7/HER2Breast Cancer (HER2+)~2.0Etoposide>100[1]
KB/VCROral Epidermoid Carcinoma (P-gp+)~2.5Vinblastine>1.0[1]
Pancreatic Cancer CellsPancreatic CancerNot specified--[2]

Mechanism of Action

Oblongifolin C induces a caspase-dependent apoptosis pathway.[1][2][3] The process is initiated by the translocation of the Bax protein, leading to the release of cytochrome c from the mitochondria.[1][2] This triggers a cascade of caspase activation, including caspase-3 and caspase-8, ultimately resulting in DNA fragmentation and cell death.[1][2] Furthermore, Oblongifolin C has been shown to inhibit HSPA8 and cathepsin B, which are involved in cancer cell survival and progression.[2][3] It also downregulates Src in pancreatic cancer cells, leading to G0/G1 cell cycle arrest and apoptosis.[2]

Signaling Pathway for Oblongifolin C-Induced Apoptosis

Oblongifolin_C_Apoptosis OC Oblongifolin C Bax Bax Translocation OC->Bax HSPA8 HSPA8 Inhibition OC->HSPA8 CatB Cathepsin B Inhibition OC->CatB CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp3->Casp8 Apoptosis Apoptosis Casp3->Apoptosis Bid Bid Cleavage Casp8->Bid

Caption: Oblongifolin C induced apoptosis pathway.

Experimental Protocols

  • Cell Viability Assay (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Oblongifolin C for a specified period (e.g., 48 hours).

    • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Cells are treated with Oblongifolin C for the desired time.

    • Both floating and adherent cells are collected and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added and incubated in the dark for 15 minutes.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Lanatoside C: A Cardiac Glycoside with Diverse Activities

Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata). While traditionally used for cardiovascular conditions, recent research has highlighted its potent anticancer and anti-inflammatory properties.[5][6]

Anticancer Activity

Lanatoside C has demonstrated significant anticancer activity across various cancer types, including prostate, breast, lung, liver, and cervical cancer.[5][6][7] It inhibits cell proliferation, induces G2/M phase cell cycle arrest, and promotes apoptosis.[5][6][7]

Quantitative Data for Lanatoside C Activity

Cancer TypeCell LineEffectConcentrationOutcomeReference
Prostate CancerDU145, PC-3Inhibition of Proliferation200 nMSignificant reduction in cell viability[5]
Prostate CancerDU145, PC-3Apoptosis Induction200 nMIncreased apoptotic cell population[5]
Breast, Lung, LiverMCF-7, A549, HepG2Inhibition of ProliferationDose-dependentInhibition of cell growth[6]
Cervical CancerHeLa, SiHaInhibition of ProliferationDose-dependentReduced cell viability and migration[7]

Mechanism of Action

The primary mechanism of Lanatoside C is the inhibition of the Na+/K+-ATPase pump.[6][7] This disruption of ion homeostasis triggers a cascade of downstream signaling events. Lanatoside C has been shown to modulate multiple critical signaling pathways involved in cancer progression:

  • TNF/IL-17 Signaling Pathway: In prostate cancer, Lanatoside C modulates the expression of genes associated with this pathway, influencing the tumor microenvironment.[5]

  • MAPK, Wnt, and PI3K/AKT/mTOR Signaling Pathways: It attenuates these pathways, which are crucial for cancer cell proliferation, survival, and growth.[6][7]

  • JAK/STAT Signaling Pathway: In cervical cancer, Lanatoside C inhibits the phosphorylation of JAK2 and STAT6, leading to the suppression of this pro-proliferative pathway.[7]

Signaling Pathways Modulated by Lanatoside C

Lanatoside_C_Signaling cluster_prostate Prostate Cancer cluster_multiple Multiple Cancers cluster_cervical Cervical Cancer LanC Lanatoside C TNF_IL17 TNF/IL-17 Pathway LanC->TNF_IL17 MAPK MAPK Pathway LanC->MAPK Wnt Wnt Pathway LanC->Wnt PI3K PI3K/AKT/mTOR Pathway LanC->PI3K JAK_STAT JAK/STAT Pathway LanC->JAK_STAT

References

Preliminary In Vitro Studies on Lancifolin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on Lancifolin C, a novel bioactive compound isolated from Conocarpus lancifolius. The data presented herein focuses on its cytotoxic and anti-inflammatory properties, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The cytotoxic potential of this compound (referred to as Lancifoliate in the source literature) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
Murine lymphocytic leukemia (P-388)Leukemia2.65
Human colon cancer (Col-2)Colon Cancer0.84
Human breast cancer (MCF-7)Breast Cancer0.72
Human lung cancer (Lu-1)Lung CancerNo activity
Rat normal glioma cells (ASK)Normal (Glioma)11.6
Human embryonic kidney cells (HEK293)Normal (Kidney)6.74

Data sourced from a study on Lancifoliate isolated from Conocarpus lancifolius[1]

Additionally, a chloroform extract of Conocarpus lancifolius leaves demonstrated a significant in vitro anti-inflammatory effect, with a 75.12% inhibition of egg albumin denaturation[2]. While this indicates the potential anti-inflammatory activity of the plant's constituents, further studies are required to attribute this effect specifically to this compound.

Experimental Protocols

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The cytotoxic activity of this compound was determined using the Sulforhodamine B (SRB) assay. This method is based on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell density.

Methodology:

  • Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound SRB was removed by washing with 1% acetic acid.

  • Solubilization: The plates were air-dried, and the bound SRB was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from dose-response curves.[1]

Anti-inflammatory Assay: Inhibition of Albumin Denaturation

The in vitro anti-inflammatory activity of the chloroform leaf extract of Conocarpus lancifolius was assessed by its ability to inhibit heat-induced egg albumin denaturation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing the plant extract at different concentrations and 1% aqueous solution of egg albumin.

  • Incubation: The mixture was incubated at 37°C for 20 minutes.

  • Denaturation Induction: Protein denaturation was induced by heating the mixture at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, the turbidity of the solution was measured spectrophotometrically at 660 nm.

  • Inhibition Calculation: The percentage inhibition of protein denaturation was calculated by comparing the absorbance of the test samples with that of the control (containing no extract). Diclofenac sodium was used as the standard reference drug.[2]

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published in vitro studies detailing the specific signaling pathways modulated by this compound. The preliminary research has focused on its cytotoxic and anti-inflammatory effects without elucidating the underlying molecular mechanisms. Further investigations are warranted to explore the impact of this compound on key cellular signaling cascades, such as those involved in apoptosis, cell cycle regulation, and inflammation.

Below are diagrams illustrating a general experimental workflow for the evaluation of a novel compound's in vitro cytotoxicity and a conceptual representation of a potential anti-inflammatory signaling pathway that could be investigated for this compound.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity start Start: Isolate this compound cell_culture Prepare Cancer Cell Lines start->cell_culture treatment Treat Cells with this compound (Varying Concentrations) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation srb_assay Perform Sulforhodamine B (SRB) Assay incubation->srb_assay data_analysis Measure Absorbance & Analyze Data srb_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Experimental Workflow for In Vitro Cytotoxicity Assessment.

G cluster_pathway Conceptual Anti-Inflammatory Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor signaling_cascade MyD88-dependent Pathway receptor->signaling_cascade nf_kb_activation NF-κB Activation signaling_cascade->nf_kb_activation pro_inflammatory_cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb_activation->pro_inflammatory_cytokines lancifolin_c This compound lancifolin_c->signaling_cascade Potential Inhibition

Conceptual Anti-Inflammatory Signaling Pathway for Investigation.

References

Oblongifolin C: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongifolin C (OC) is a polyprenylated acylphloroglucinol natural product isolated from Garcinia yunnanensis. Emerging research has highlighted its potential as a therapeutic agent, primarily in the context of oncology. This technical guide provides an in-depth overview of the known therapeutic targets of Oblongifolin C, its mechanism of action, and relevant quantitative data from published studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Therapeutic Targets and Mechanism of Action

Oblongifolin C exerts its biological effects through the modulation of several key cellular processes, primarily targeting proteins involved in protein folding, autophagy, and apoptosis. The two primary, validated protein targets of Oblongifolin C are Heat Shock 70kDa protein 8 (HSPA8) and Cathepsin B (CTSB).

HSPA8 (Heat Shock 70kDa protein 8)

HSPA8, also known as Hsc70, is a constitutively expressed molecular chaperone involved in protein folding, degradation, and translocation. In cancer cells, HSPA8 can be overexpressed and contribute to tumor cell survival and resistance to therapy. Oblongifolin C has been shown to directly bind to HSPA8, inhibiting its function.[1][2] This interaction has been demonstrated to prevent the nuclear translocation of HSPA8 under stress conditions, such as heat shock.[1]

Cathepsin B (CTSB)

Cathepsin B is a lysosomal cysteine protease that, when dysregulated, can contribute to cancer progression, invasion, and metastasis. Oblongifolin C has been identified as an inhibitor of Cathepsin B activity.[1]

The dual targeting of HSPA8 and Cathepsin B by Oblongifolin C leads to two major downstream effects: the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Oblongifolin C is a potent inhibitor of autophagic flux.[3][4] It blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a failure to degrade cellular components.[3][4] This disruption of the autophagy process is, at least in part, a consequence of Cathepsin B inhibition and the alteration of lysosomal pH.[3]

Induction of Apoptosis

By inhibiting key survival pathways, Oblongifolin C triggers programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, characterized by the translocation of Bax to the mitochondria, the release of cytochrome c, and the subsequent activation of caspases, including caspase-3 and caspase-8.[5][6] The inhibition of HSPA8 by Oblongifolin C may also contribute to apoptosis by preventing HSPA8 from protecting cancer cells from apoptotic stimuli.

Quantitative Data

The following tables summarize the quantitative data regarding the anti-proliferative activity of Oblongifolin C and its binding affinity to its molecular targets.

Table 1: Anti-proliferative Activity of Oblongifolin C (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon Cancer (P-glycoprotein overexpressing)9.8[1]
QBC939CholangiocarcinomaDose-dependent decrease in viability (5-40 µM)[7]
A549 (HSPA8 knockdown)Lung Cancer3.6 ± 1.26[8]
A549 (HSPA8 overexpression)Lung Cancer15.3 ± 2.34[8]
Multiple Cancer Cell LinesVarious5-20[1]
Table 2: Binding Affinity of Oblongifolin C to Target Proteins (Kd Values)
Target ProteinMethodKd (µM)Reference
HSPA8Isothermal Titration Calorimetry (ITC)6.2[1]
HSPA8Surface Plasmon Resonance (SPR)11.8[1]
Cathepsin BIsothermal Titration Calorimetry (ITC)25.6[1]
Cathepsin BSurface Plasmon Resonance (SPR)39.3[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oblongifolin C in Cancer Cells

OC Oblongifolin C HSPA8 HSPA8 OC->HSPA8 Binds & Inhibits CTSB Cathepsin B OC->CTSB Binds & Inhibits Autophagosome_Lysosome_Fusion Autophagosome- Lysosome Fusion OC->Autophagosome_Lysosome_Fusion Inhibits Bax Bax Translocation OC->Bax Induces Autophagy Autophagy HSPA8->Autophagy Modulates CTSB->Autophagosome_Lysosome_Fusion Required for Cell_Death Cancer Cell Death Autophagy->Cell_Death Suppresses (Survival) Apoptosis Apoptosis Apoptosis->Cell_Death Autophagosome_Lysosome_Fusion->Autophagy Caspase_Activation Caspase Activation Bax->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathway of Oblongifolin C leading to cancer cell death.

Experimental Workflow for Assessing Oblongifolin C Activity

Start Start: Treat Cancer Cells with Oblongifolin C Cell_Viability Cell Viability Assay (MTT Assay) Start->Cell_Viability Binding_Assay Target Binding Assay (SPR, ITC) Start->Binding_Assay Autophagy_Assay Autophagy Flux Assay (Western Blot for LC3-II, p62) Start->Autophagy_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Start->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Binding_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for characterizing the anticancer effects of Oblongifolin C.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning Oblongifolin C.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Oblongifolin C on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Oblongifolin C (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Autophagy and Apoptosis Markers
  • Objective: To assess the effect of Oblongifolin C on the expression of key proteins involved in autophagy (LC3-II, p62) and apoptosis (cleaved PARP, caspases).

  • Protocol:

    • Treat cancer cells with Oblongifolin C at the desired concentration and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B, p62, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by Oblongifolin C.

  • Protocol:

    • Treat cancer cells with Oblongifolin C for the indicated time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding kinetics and affinity (Kd) of Oblongifolin C to its target proteins (HSPA8, Cathepsin B).

  • Protocol:

    • Immobilize the purified recombinant target protein (e.g., HSPA8) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations of Oblongifolin C in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and a small percentage of DMSO).

    • Inject the different concentrations of Oblongifolin C over the sensor chip surface at a constant flow rate.

    • Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface (response units).

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Analyze the sensorgrams using a suitable fitting model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]

Autophagosome-Lysosome Fusion Assay (LC3 and LAMP1 Co-localization)
  • Objective: To visualize and quantify the effect of Oblongifolin C on the fusion of autophagosomes and lysosomes.

  • Protocol:

    • Transfect cancer cells with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).

    • Treat the transfected cells with Oblongifolin C.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Incubate the cells with a primary antibody against the lysosomal marker LAMP1.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated).

    • Stain the nuclei with DAPI.

    • Visualize the cells using a confocal microscope.

    • Quantify the co-localization of GFP-LC3 puncta (autophagosomes) and LAMP1 staining (lysosomes). A decrease in co-localization in Oblongifolin C-treated cells compared to control indicates an inhibition of autophagosome-lysosome fusion.[3]

Conclusion

Oblongifolin C presents a promising scaffold for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the dual inhibition of HSPA8 and Cathepsin B, leads to the potent induction of apoptosis and the suppression of pro-survival autophagy in cancer cells. The quantitative data presented in this guide underscore its efficacy in preclinical models. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of Oblongifolin C and its derivatives. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

A Comprehensive Review of Lancifolin C and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lancifolin C, a naturally occurring flavonoid, and its synthetic analogs have garnered significant attention within the scientific community for their diverse pharmacological activities. This technical guide provides a thorough review of the existing literature on this compound, focusing on its biological effects, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Quantitative Bioactivity Data

The biological activities of this compound and its related compounds have been quantified in various studies. While specific data for "this compound" is sparse in the provided search results, a closely related and novel compound "lancifolian," isolated from Conocarpus lancifolius, has demonstrated significant cytotoxic effects against several cancer cell lines. The plant extracts from which lancifolian was isolated also showed potent antioxidant and anti-inflammatory properties.

For context, the broader class of flavonoids, to which this compound belongs, includes well-studied compounds like luteolin. Luteolin has shown a variety of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. These activities are attributed to its ability to modulate signaling pathways such as NF-κB, AP-1, and PI3K/STAT3.

A summary of representative quantitative data for related compounds is presented below to highlight the potential therapeutic utility of this class of molecules.

Compound/ExtractAssay TypeCell Line/ModelResult (IC50/Activity Metric)Reference
LancifolianCytotoxicityMCF-7, A549, COR-L23, MDA-MB-231Significant cytotoxic effects observed[1]
C. lancifolius ExtractsAntioxidantABTS, DPPH, FRAP assaysStrong radical scavenging ability[1]
C. lancifolius ExtractsAnti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in inflammation[1]

Mechanism of Action and Signaling Pathways

The therapeutic effects of flavonoids like this compound are often rooted in their ability to modulate key cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, the activities of related compounds provide valuable insights.

For instance, Oblongifolin C (Ob-C), a polyprenylated acylphloroglucinol that shares structural similarities with flavonoids, is a known regulator of autophagy.[2] It induces the accumulation of autophagosomes by inhibiting their fusion with lysosomes, a process mediated by altering lysosomal acidification and downregulating cathepsin expression.[2] This disruption of the autophagic flux contributes to its anticancer properties.[2]

Another related compound, Guttiferone K (Gt-K), also induces autophagy-dependent cell death but through a different mechanism involving the inhibition of the Akt/mTOR pathway.[2] The structural and functional similarities and differences between these compounds and this compound analogs are of high interest for targeted drug design.

The anti-inflammatory properties of flavonoids are often linked to the inhibition of pro-inflammatory pathways. Luteolin, for example, has been shown to counteract inflammation by interfering with the JAK/STAT3 and NF-κB signaling pathways[3][4]. It can also modulate the NLRP3 inflammasome, a key component of the innate immune response[4].

To visually represent these complex interactions, the following diagrams have been generated using the DOT language.

Oblongifolin_C_Autophagy_Pathway cluster_cell Cancer Cell Oblongifolin C Oblongifolin C Lysosomal Acidification Lysosomal Acidification Oblongifolin C->Lysosomal Acidification inhibits Cathepsin Expression Cathepsin Expression Oblongifolin C->Cathepsin Expression downregulates Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion Lysosomal Acidification->Autophagosome-Lysosome Fusion required for Cathepsin Expression->Autophagosome-Lysosome Fusion required for Autophagosome Accumulation Autophagosome Accumulation Autophagosome-Lysosome Fusion->Autophagosome Accumulation leads to inhibition of Apoptosis Apoptosis Autophagosome Accumulation->Apoptosis induces

Caption: Oblongifolin C's mechanism of inducing apoptosis.

Guttiferone_K_Autophagy_Pathway cluster_cell_2 Cancer Cell Guttiferone K Guttiferone K Akt Akt Guttiferone K->Akt inhibits phosphorylation Autophagosome Formation Autophagosome Formation Guttiferone K->Autophagosome Formation induces mTOR mTOR Akt->mTOR activates mTOR->Autophagosome Formation inhibits Autophagy-Dependent Cell Death Autophagy-Dependent Cell Death Autophagosome Formation->Autophagy-Dependent Cell Death leads to

Caption: Guttiferone K's impact on the Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. While specific protocols for "this compound" were not available, this section outlines common experimental procedures used for evaluating the bioactivities of flavonoids and related natural products, based on the literature.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., lancifolian) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

The total synthesis of complex natural products like Schilancitrilactone C, which shares a core structural motif with some flavonoid analogs, often involves a multi-step, convergent approach. A representative workflow is depicted below.

Total_Synthesis_Workflow cluster_synthesis Convergent Synthesis of Schilancitrilactone C Starting Materials Starting Materials Fragment A Synthesis Fragment A Synthesis Starting Materials->Fragment A Synthesis Fragment B Synthesis Fragment B Synthesis Starting Materials->Fragment B Synthesis Fragment C Synthesis Fragment C Synthesis Starting Materials->Fragment C Synthesis Convergent Coupling Convergent Coupling Fragment A Synthesis->Convergent Coupling Fragment B Synthesis->Convergent Coupling Final Modifications Final Modifications Fragment C Synthesis->Final Modifications Intermediate I Intermediate I Convergent Coupling->Intermediate I Cyclization Cyclization Intermediate I->Cyclization Intermediate II Intermediate II Cyclization->Intermediate II Intermediate II->Final Modifications Schilancitrilactone C Schilancitrilactone C Final Modifications->Schilancitrilactone C

Caption: A convergent approach to natural product synthesis.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The available literature, though limited for this compound itself, strongly suggests that related flavonoids and natural products exert their biological effects through the modulation of critical cellular pathways.

Future research should focus on the isolation and characterization of more this compound analogs, as well as the elucidation of their specific molecular targets and mechanisms of action. The development of robust and efficient synthetic routes will be crucial for producing sufficient quantities of these compounds for extensive preclinical and clinical evaluation. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lancifolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifolin C is a lignan compound that has been isolated from plant species belonging to the Actinodaphne and Litsea genera of the Lauraceae family. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including potential anticancer and anti-inflammatory properties. This document provides detailed protocols for the extraction and purification of this compound from plant material, intended for research and drug development purposes. The methodologies described are based on established techniques for the isolation of lignans and related natural products.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of lignans from relevant plant sources. It is important to note that specific yield data for this compound is not widely reported in the literature; therefore, the presented data is based on the extraction of total lignans or specific related compounds from similar plant matrices and should be considered as a general reference.

Table 1: Extraction Parameters and Yields for Lignans from Plant Sources

Plant MaterialExtraction MethodSolvent SystemSolvent-to-Solid Ratio (v/w)Extraction TimeTemperatureTotal Lignan Yield (mg/g of dry weight)Reference
Anthriscus sylvestris rootsMacerationMethanol10:124 hoursRoom Temperature11.3 - 106.2[1]
Schisandra chinensisUltrasonic70% Ethanol20:14 hours90°C (reflux)Not Specified[2]
Trachelospermum jasminoidesReflux70% EthanolNot Specified2 x 2 hoursNot SpecifiedNot Specified[3]

Table 2: Purification Parameters for Lignans

Compound(s)Purification MethodStationary PhaseMobile PhasePurity AchievedReference
Deoxypodophyllotoxin, etc.HPLC-UVC18 columnWater and Methanol gradient>95%[3]
Justicidin B, Justicidin A, etc.HSCCC-n-hexane–ethyl acetate–methanol–water>95%[4]
Multiple LignansFlash ChromatographySilica gelDichloromethane/methanol, etc.Not Specified[2][5]

Experimental Protocols

The following protocols are generalized methodologies for the extraction and purification of this compound from plant material. Optimization of these protocols is recommended for specific plant species and research objectives.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a standard maceration-based extraction procedure.

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., leaves, stems, or roots) from a verified source of Actinodaphne or Litsea species.
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh the powdered plant material and place it in a large Erlenmeyer flask.
  • Add an appropriate solvent, such as 95% ethanol or methanol, at a solvent-to-solid ratio of 10:1 (v/w).
  • Seal the flask and macerate the mixture for 24-48 hours at room temperature with occasional agitation.
  • Filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
  • Combine the filtrates from all extractions.

3. Solvent Evaporation:

  • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
  • Dry the crude extract completely in a vacuum oven or desiccator.

4. (Optional) Liquid-Liquid Partitioning:

  • To remove non-polar impurities, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a standard column chromatography procedure for the initial purification of the crude extract.

1. Column Preparation:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
  • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
  • Equilibrate the packed column by running the starting mobile phase through it.

2. Sample Loading:

  • Dissolve the crude extract (or the enriched fraction from liquid-liquid partitioning) in a minimal amount of the starting mobile phase.
  • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.

3. Elution:

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the percentage of ethyl acetate).
  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing this compound. Use a suitable solvent system for TLC development and visualize the spots under UV light or with a suitable staining reagent.
  • Pool the fractions that show a high concentration of the target compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification of this compound using preparative HPLC.

1. HPLC System and Column:

  • Use a preparative HPLC system equipped with a UV-Vis detector.
  • Select a suitable reversed-phase column, such as a C18 column (e.g., 250 mm x 10 mm, 5 µm).[6]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
  • Degas the mobile phase before use.

3. Method Development (Analytical Scale):

  • Initially, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, and gradient). A typical starting point is a gradient elution from a lower to a higher concentration of the organic solvent.

4. Preparative HPLC Run:

  • Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
  • Inject the sample onto the preparative HPLC column.
  • Run the HPLC using the optimized conditions from the analytical scale, adjusting the flow rate for the larger column diameter.
  • Collect the fraction corresponding to the this compound peak based on the retention time determined during the analytical run.

5. Purity Analysis:

  • Analyze the purity of the collected fraction using analytical HPLC. Purity is typically determined by HPLC-DAD or HPLC-ELSD.[2]
  • Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material (Actinodaphne/Litsea sp.) extraction Solvent Extraction (Maceration with Ethanol/Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling pre_hplc Preparative HPLC (C18 Column) pooling->pre_hplc pure_lancifolin_c Pure this compound pre_hplc->pure_lancifolin_c purity_check Purity Analysis (Analytical HPLC) pure_lancifolin_c->purity_check structure_elucidation Structure Elucidation (MS, NMR) pure_lancifolin_c->structure_elucidation Potential_Signaling_Pathways cluster_inflammatory Anti-inflammatory Effects cluster_cancer Anticancer Effects lancifolin_c This compound nf_kb NF-κB Pathway lancifolin_c->nf_kb Inhibition ap_1 AP-1 Pathway lancifolin_c->ap_1 Inhibition stat STAT Pathway lancifolin_c->stat Modulation pi3k_akt PI3K/Akt/mTOR Pathway lancifolin_c->pi3k_akt Inhibition mapk MAPK Pathway (ERK, JNK, p38) lancifolin_c->mapk Modulation inflammatory_mediators ↓ Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) nf_kb->inflammatory_mediators ap_1->inflammatory_mediators stat->inflammatory_mediators apoptosis ↑ Apoptosis pi3k_akt->apoptosis proliferation ↓ Cell Proliferation pi3k_akt->proliferation mapk->apoptosis mapk->proliferation

References

Application Notes and Protocols for the Synthesis of Lancifolin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of derivatives of Lancifolin C, a lignan natural product. While the total synthesis of this compound itself has not been extensively documented in publicly available literature, this document outlines a generalized, robust, and adaptable synthetic pathway for the creation of its derivatives, based on established methodologies for structurally related dibenzylbutyrolactone lignans.

This compound, with the chemical formula C₂₂H₂₈O₅ and CAS number 74048-71-8, belongs to the lignan class of secondary metabolites.[1][2] Lignans are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties, making their derivatives promising candidates for drug discovery programs.[3][4][5]

This document provides detailed protocols for a multi-step synthesis of a representative this compound derivative, featuring a key stereoselective alkylation step to construct the core dibenzylbutyrolactone scaffold. Additionally, it includes tabulated quantitative data for each synthetic step and a diagram of a potential signaling pathway that could be modulated by these derivatives.

General Synthetic Strategy

The proposed synthetic pathway for this compound derivatives is a convergent approach, commencing from readily available starting materials. The key steps involve the stereoselective formation of a γ-butyrolactone ring and subsequent functionalization to introduce desired substituents on the aromatic rings. This strategy allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Target Derivative: (3R,4R)-3,4-bis((3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one

For the purpose of these protocols, we will focus on the synthesis of a representative this compound derivative with dimethoxy substitutions on the aromatic rings, a common motif in biologically active lignans.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the target this compound derivative. These values are representative and may vary based on experimental conditions and scale.

StepReactionStarting Material (SM)ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC) (%)
1Aldol Condensation3,4-Dimethoxybenzaldehyde(E)-3-(3,4-dimethoxyphenyl)acrylic acid194.1820.8219.5794>98
2Esterification(E)-3-(3,4-dimethoxyphenyl)acrylic acidMethyl (E)-3-(3,4-dimethoxyphenyl)acrylate222.2422.2221.3396>99
3Michael AdditionMethyl (E)-3-(3,4-dimethoxyphenyl)acrylateDimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate474.5147.4539.8684>95
4Reduction & LactonizationDimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate(3R,4R)-3,4-bis((3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one402.4540.2534.2185>98

Experimental Protocols

Step 1: Synthesis of (E)-3-(3,4-dimethoxyphenyl)acrylic acid

This protocol describes the Knoevenagel condensation to form the cinnamic acid derivative.

Materials:

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (5.0 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3,4-dimethoxybenzaldehyde in toluene, add malonic acid, pyridine, and piperidine.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to afford the pure acrylic acid derivative.

Step 2: Synthesis of Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate

This protocol details the esterification of the acrylic acid derivative.

Materials:

  • (E)-3-(3,4-dimethoxyphenyl)acrylic acid (1.0 eq)

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the acrylic acid in methanol and add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Step 3: Synthesis of Dimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate

This protocol describes the stereoselective Michael addition to form the dibenzylbutane skeleton.

Materials:

  • Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq) in Tetrahydrofuran (THF)

  • 3,4-Dimethoxybenzyl bromide (1.0 eq)

  • Dry THF

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Prepare a solution of LDA in dry THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of the methyl acrylate in dry THF to the LDA solution and stir for 30 minutes.

  • Add a solution of 3,4-dimethoxybenzyl bromide in dry THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of (3R,4R)-3,4-bis((3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one

This protocol details the reduction of the diester followed by lactonization to form the target dibenzylbutyrolactone.

Materials:

  • Dimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Dry THF

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane

  • Sodium sulfate

  • Silica gel

Procedure:

  • To a suspension of LiAlH₄ in dry THF at 0 °C, add a solution of the diester in dry THF dropwise.

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude diol.

  • Dissolve the crude diol in dichloromethane and add PCC.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Visualizations

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway A 3,4-Dimethoxybenzaldehyde + Malonic Acid B (E)-3-(3,4-dimethoxyphenyl)acrylic acid A->B Knoevenagel Condensation C Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate B->C Esterification D Dimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate C->D Michael Addition E Target this compound Derivative D->E Reduction & Lactonization

Caption: A flowchart illustrating the multi-step synthesis of a this compound derivative.

Potential Signaling Pathway Modulated by this compound Derivatives

Lignans are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this potential mechanism of action for a this compound derivative.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_active NF-κB_active NF-κB->NF-κB_active translocates Lancifolin_C_Derivative Lancifolin_C_Derivative Lancifolin_C_Derivative->IKK inhibits Gene_Expression Inflammatory Gene Expression NF-κB_active->Gene_Expression induces Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: A diagram of the NF-κB signaling pathway and the potential inhibitory action of a this compound derivative.

References

Application Notes and Protocols for Lancifolin C: Solubility and Stability Assessment in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of Lancifolin C, a lignan with potential therapeutic applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized protocols for determining these critical physicochemical properties. The quantitative data presented in the tables are illustrative examples based on typical findings for compounds of similar structure and are intended to serve as a template for recording experimental results.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in a variety of solvents is a fundamental first step in preclinical development.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for this compound in common laboratory solvents at ambient temperature. These values are for illustrative purposes and should be determined experimentally.

SolventSolvent TypeHypothetical Solubility (mg/mL) at 25°C
WaterPolar Protic< 0.1
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.1
MethanolPolar Protic15.2
EthanolPolar Protic8.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
AcetonePolar Aprotic25.8
AcetonitrilePolar Aprotic12.3
DichloromethaneNon-polar35.1
ChloroformNon-polar42.7
HexaneNon-polar< 0.5
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (powder)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

  • Data Reporting: Express the solubility in mg/mL or other appropriate units.

Stability Profile of this compound

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. As a member of the lignan family of compounds, this compound's stability can be influenced by factors such as pH, temperature, and light.

Illustrative Stability Data

The following table provides a hypothetical stability profile for this compound in aqueous solutions at different pH values and temperatures over a 30-day period. The data represents the percentage of this compound remaining.

Condition7 Days (%)14 Days (%)30 Days (%)
pH Stability at 25°C
pH 3 (Acidic)98.596.292.1
pH 7 (Neutral)99.198.095.8
pH 9 (Alkaline)95.390.182.4
Thermal Stability at pH 7
4°C99.899.599.0
25°C99.198.095.8
40°C96.292.185.3
Experimental Protocol: Preliminary Stability Assessment in Solution

This protocol outlines a general method for assessing the stability of this compound in different aqueous buffer solutions and at various temperatures.

Materials:

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • Aqueous buffers of different pH values (e.g., pH 3, 7, and 9)

  • Temperature-controlled incubators or water baths

  • HPLC system with a stability-indicating method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration. A small, consistent amount of co-solvent (e.g., DMSO) may be used to ensure initial dissolution, but its final concentration should be low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C). Protect the samples from light by using amber vials or covering them with aluminum foil.

  • Time-Point Analysis: At specified time points (e.g., day 0, 7, 14, and 30), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (day 0).

Visualizing Experimental Workflows and Influencing Factors

To aid in the understanding of the experimental processes and the relationships between different factors, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Excess this compound in Solvent sol_shake Equilibration (Shaking at Constant Temp) sol_start->sol_shake sol_separate Phase Separation (Centrifugation/Filtration) sol_shake->sol_separate sol_quantify Quantification (HPLC) sol_separate->sol_quantify sol_end Result: Solubility (mg/mL) sol_quantify->sol_end stab_start Start: this compound in Buffer (various pH) stab_incubate Incubation (Different Temperatures) stab_start->stab_incubate stab_sample Time-Point Sampling stab_incubate->stab_sample stab_quantify Quantification (HPLC) stab_sample->stab_quantify stab_analyze Data Analysis (% Remaining) stab_quantify->stab_analyze stab_end Result: Stability Profile stab_analyze->stab_end

Caption: Experimental workflow for solubility and stability testing.

stability_factors cluster_factors Influencing Factors lancifolin_c This compound Stability ph pH lancifolin_c->ph Hydrolysis temperature Temperature lancifolin_c->temperature Degradation Rate light Light Exposure lancifolin_c->light Photodegradation oxygen Oxidative Stress lancifolin_c->oxygen Oxidation excipients Excipient Interactions lancifolin_c->excipients Incompatibility

Caption: Factors influencing this compound stability.

Application Notes & Protocols for a Preclinical Evaluation of Lancifolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Lancifolin C, a compound with putative anti-inflammatory and anticancer properties. Given the limited direct literature on "this compound," this document leverages established methodologies and findings from the closely related cardiac glycoside, Lanatoside C, which has demonstrated significant potential in these therapeutic areas. The following protocols and data serve as a robust framework for investigating the efficacy and mechanisms of action of this compound in relevant animal models.

Section 1: Anti-inflammatory Effects of this compound

Chronic inflammation is a key driver of numerous diseases. This compound, based on the activity of related compounds, is hypothesized to modulate inflammatory pathways. The following animal models are proposed to test this hypothesis.

Animal Models for Inflammation

A variety of animal models can be utilized to assess the anti-inflammatory potential of novel compounds. The choice of model depends on the specific aspect of inflammation being investigated.[1][2][3][4][5]

Animal Model Inducing Agent Key Pathological Features Primary Application References
Carrageenan-Induced Paw EdemaCarrageenanAcute inflammation, edema, neutrophil infiltrationScreening for acute anti-inflammatory activity[5]
Collagen-Induced Arthritis (CIA)Type II CollagenChronic inflammation, synovitis, joint destructionModeling rheumatoid arthritis[2]
Lipopolysaccharide (LPS)-Induced Systemic InflammationLipopolysaccharide (LPS)Systemic cytokine release, sepsis-like symptomsInvestigating systemic anti-inflammatory effects[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a standard for screening acute anti-inflammatory drugs.[5]

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Acclimatize animals for at least one week.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into the following groups (n=6 per group):

    • Vehicle control

    • This compound (multiple dose levels)

    • Positive control

  • Administer this compound or vehicle orally (or via the intended clinical route).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Analysis: Data will be expressed as the mean ± standard error of the mean (SEM). Statistical significance will be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's test. A p-value of <0.05 will be considered significant.

Expected Outcomes & Signaling Pathways

This compound is expected to reduce paw edema in a dose-dependent manner. The anti-inflammatory effects of related compounds are often mediated through the inhibition of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[6][7]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Signaling cluster_2 Nuclear Events cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates to Nucleus IkB->NFkB_p65_p50 Releases AP1 AP-1 MAPK->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_p65_p50_nucleus->Gene_Expression Induces AP1_nucleus->Gene_Expression Induces Inflammation Inflammation (Edema, Pain) Gene_Expression->Inflammation Leads to LancifolinC This compound LancifolinC->IKK Inhibits LancifolinC->MAPK Inhibits

Potential Anti-inflammatory Signaling Pathway of this compound.

Section 2: Anticancer Effects of this compound

Cardiac glycosides have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer types.[8][9] Animal models are crucial for evaluating the in vivo efficacy of this compound against tumors.[10][11][12]

Animal Models for Cancer

The selection of an appropriate animal model is critical for the successful preclinical development of anticancer drugs.[10][11][12]

Animal Model Description Advantages Disadvantages References
Cell Line-Derived Xenograft (CDX)Human cancer cell lines are implanted into immunocompromised mice.High reproducibility, relatively low cost, well-established.Lacks a functional immune system, may not fully recapitulate human tumor microenvironment.[13]
Patient-Derived Xenograft (PDX)Patient tumor tissue is directly implanted into immunocompromised mice.Better preservation of original tumor heterogeneity and microenvironment.More expensive and time-consuming, higher variability.[11]
Syngeneic ModelsMurine tumor cells are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the study of immunomodulatory effects.Limited availability of murine cell lines that accurately model all human cancers.[13]
Experimental Protocol: Human Tumor Xenograft Model in Mice

This protocol describes a common method for assessing the in vivo anticancer activity of a test compound.

Objective: To determine the efficacy of this compound in inhibiting tumor growth in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., a prostate cancer cell line like PC-3, based on Lanatoside C data[14])

  • This compound

  • Vehicle

  • Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Matrigel (optional, to enhance tumor take-rate)

  • Calipers

Procedure:

  • Culture the selected human cancer cell line under standard conditions.

  • Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel.

  • Inject the cell suspension (e.g., 1 x 10^6 cells in 0.1 mL) subcutaneously into the flank of each mouse.

  • Monitor mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (multiple dose levels)

    • Positive control

  • Administer treatments as per the planned schedule (e.g., daily, every other day) and route.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Data Analysis: Tumor growth curves will be plotted for each group. The tumor growth inhibition (TGI) will be calculated. Statistical analysis will be performed using a two-way ANOVA with repeated measures, followed by a post-hoc test.

Expected Outcomes & Signaling Pathways

This compound is anticipated to suppress tumor growth. Related cardiac glycosides exert their anticancer effects by modulating multiple signaling pathways, including the PI3K/AKT/mTOR, MAPK, and Wnt pathways, leading to cell cycle arrest and apoptosis.[8][9]

cluster_0 Signaling Pathways cluster_1 Cellular Processes cluster_2 Tumorigenesis LancifolinC This compound PI3K_AKT_mTOR PI3K/AKT/mTOR LancifolinC->PI3K_AKT_mTOR Inhibits MAPK MAPK LancifolinC->MAPK Inhibits Wnt Wnt/β-catenin LancifolinC->Wnt Inhibits JAK_STAT JAK/STAT LancifolinC->JAK_STAT Inhibits Apoptosis Apoptosis LancifolinC->Apoptosis Induces CellCycle Cell Cycle LancifolinC->CellCycle Arrests (G2/M) Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Promotes Survival Cell Survival PI3K_AKT_mTOR->Survival Promotes MAPK->Proliferation Promotes Wnt->Proliferation Promotes JAK_STAT->Proliferation Promotes JAK_STAT->Survival Promotes TumorGrowth Tumor Growth Proliferation->TumorGrowth Drives Survival->TumorGrowth Contributes to Apoptosis->TumorGrowth Inhibits CellCycle->Proliferation Inhibits

Proposed Anticancer Signaling Pathways of this compound.

Section 3: Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Ex Vivo Analysis a Cytotoxicity Assays (e.g., MTT, LDH) e Acute Toxicity Studies a->e b Apoptosis Assays (e.g., Annexin V) g Efficacy Studies in Animal Models (Inflammation/Cancer) b->g c Cell Cycle Analysis c->g d Western Blot for Signaling Proteins d->g f Pharmacokinetic (PK) Studies e->f f->g h Histopathology of Tumors/Tissues g->h i Immunohistochemistry (IHC) for Biomarkers g->i j Cytokine Profiling (e.g., ELISA) g->j

Preclinical Evaluation Workflow for this compound.

References

Investigating the Mechanism of Action of Lancifolin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the mechanism of action of Lancifolin C, a polyprenylated acylphloroglucinol with significant biological activities. The following sections detail the known molecular interactions of the closely related Oblongifolin C and provide standardized protocols for key experiments to elucidate its cellular and molecular effects.

Introduction to this compound and its Analogs

This compound belongs to the class of polyprenylated acylphloroglucinols, natural products that have garnered attention for their potent biological properties, particularly their anticancer activities. A closely related analog, Oblongifolin C (Ob-C), has been studied for its ability to reduce cancer cell proliferation, tumor growth, and metastasis. Understanding the precise mechanism of action is crucial for the development of these compounds as therapeutic agents.

Known Mechanism of Action of Oblongifolin C

Studies on Oblongifolin C have revealed its role as a regulator of autophagy. It has been shown to induce the accumulation of autophagosomes in cancer cells. This is achieved by inhibiting the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. This disruption of the autophagic flux is a key component of its anticancer activity.[1]

A specific molecular target of Oblongifolin C has been identified as the chaperone protein HSPA8.[1] The interaction with HSPA8 is believed to be central to its mode of action.

Key Experimental Techniques to Investigate Mechanism of Action

A combination of in vitro and in silico methods is essential for a thorough investigation of a natural product's mechanism of action.[2][3] These techniques range from initial biological screening to specific target identification and validation.[4][5]

Initial Biological Activity Screening:

  • Cell Viability Assays (MTT, MTS): To determine the cytotoxic or cytostatic effects of this compound on various cell lines.

  • Apoptosis Assays (Annexin V/PI staining, Caspase activity): To assess if the compound induces programmed cell death.

  • Autophagy Assays (LC3-II turnover, p62 degradation): To investigate the modulation of autophagy, a known pathway for the related Oblongifolin C.

Target Identification and Validation:

  • Affinity Chromatography and Mass Spectrometry: To identify protein binding partners of this compound.[6]

  • Thermal Shift Assays (TSA): To validate direct binding to putative protein targets.

  • Molecular Docking and Simulation: In silico methods to predict and analyze the interaction between this compound and its potential targets at a molecular level.[7][8]

Signaling Pathway Analysis:

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

  • Reporter Gene Assays: To measure the activity of specific transcription factors and signaling pathways.

Quantitative Data Summary

ExperimentCell Line(s)Endpoint MeasuredThis compound Concentration RangeExpected Outcome
MTT Assay Cancer cell lines (e.g., HeLa, A549)Cell Viability (% of control)0.1 - 100 µMDose-dependent decrease in cell viability
Annexin V/PI Staining Cancer cell linesPercentage of apoptotic cellsIC50 concentrationIncrease in Annexin V positive cells
LC3-II Western Blot Cancer cell linesLC3-II/LC3-I ratio0.5x, 1x, 2x IC50Increased LC3-II accumulation
p62 Western Blot Cancer cell linesp62 protein levels0.5x, 1x, 2x IC50Accumulation of p62
Thermal Shift Assay Purified target protein (e.g., HSPA8)Protein melting temperature (Tm)Various concentrationsShift in Tm upon binding

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for Autophagy Markers (LC3 and p62)

Objective: To assess the effect of this compound on the autophagic flux by measuring the levels of LC3-II and p62.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours. A positive control for autophagy induction (e.g., rapamycin) and a negative control (vehicle) should be included.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels would suggest an inhibition of autophagic flux.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_target Target Identification cluster_validation Target Validation cell_viability Cell Viability Assays (e.g., MTT) apoptosis_assay Apoptosis Assays (e.g., Annexin V) cell_viability->apoptosis_assay Assess cell death mode autophagy_assay Autophagy Assays (e.g., Western Blot for LC3/p62) apoptosis_assay->autophagy_assay Investigate other pathways affinity_chrom Affinity Chromatography autophagy_assay->affinity_chrom Identify binding partners mass_spec Mass Spectrometry affinity_chrom->mass_spec Identify proteins tsa Thermal Shift Assay mass_spec->tsa Validate direct binding molecular_docking Molecular Docking mass_spec->molecular_docking Predict binding mode lancifolin_c This compound lancifolin_c->cell_viability Determine IC50 lancifolin_c_moa cluster_cell Cancer Cell lancifolin_c This compound (Oblongifolin C) hspa8 HSPA8 lancifolin_c->hspa8 Binds to autophagosome Autophagosome (LC3-II accumulation) lancifolin_c->autophagosome Induces Accumulation autolysosome Autolysosome (Fusion Blocked) lancifolin_c->autolysosome Inhibits Fusion cell_death Cell Proliferation Inhibition lancifolin_c->cell_death Results in hspa8->autophagosome Regulates Autophagy autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome Fusion autolysosome->cell_death Leads to

References

Application Notes and Protocols for High-Throughput Screening of Lancifolin C

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals interested in evaluating the biological activity of Lancifolin C using high-throughput screening (HTS) methodologies. The following sections outline assays for assessing the antioxidant, anti-inflammatory, and cytotoxic properties of this compound, common starting points for the characterization of novel natural products.

Application Note 1: High-Throughput Screening for Antioxidant Activity

Introduction

Natural products are a rich source of antioxidants, which can neutralize harmful reactive oxygen species (ROS) implicated in various diseases. High-throughput screening (HTS) allows for the rapid evaluation of a compound's antioxidant potential.[1][2] Chemical-based assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used for their simplicity, reliability, and adaptability to HTS formats.[2][3][4] This protocol details the use of the DPPH assay to determine the free radical scavenging activity of this compound.

Experimental Workflow: DPPH Assay

G start_end start_end process process decision decision data data A Start: Prepare this compound Serial Dilutions B Dispense Compounds, Controls & Blanks into 384-well Plate A->B C Add DPPH Reagent to all wells B->C D Incubate in the dark (30 minutes, Room Temperature) C->D E Measure Absorbance at 517 nm (Plate Reader) D->E F Data Analysis: Calculate % Inhibition E->F G Plot Dose-Response Curve & Determine EC50 F->G H End: Report Antioxidant Activity G->H

Caption: Workflow for the DPPH antioxidant HTS assay.

Detailed Protocol: DPPH Radical Scavenging Assay (384-Well Format)

a. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (ACS grade)

  • Ascorbic acid or Trolox (positive control)

  • DMSO (cell culture grade)

  • 384-well, clear, flat-bottom microplates

  • Automated liquid handler and multichannel pipettes

  • Microplate reader capable of measuring absorbance at 517 nm

b. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Compound Plating:

    • Using an automated liquid handler, perform a serial dilution of the this compound stock solution directly in a 384-well plate. A typical final concentration range for screening is 0.1 µM to 100 µM.

    • Include wells for a positive control (e.g., Ascorbic acid) at the same concentration range.

    • Designate wells for negative controls (DMSO vehicle only).

    • Designate wells for blanks (methanol only).

  • Assay Reaction:

    • To each well containing the compound or control (e.g., 25 µL), add 25 µL of the 0.1 mM DPPH solution.

  • Incubation:

    • Cover the plate to protect it from light and incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[5]

    • Abs_control is the absorbance of the negative control (DPPH + DMSO).

    • Abs_sample is the absorbance of the DPPH solution with this compound.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by fitting the data to a nonlinear regression curve (sigmoidal dose-response).

Data Presentation

Quantitative results should be summarized in a table for clear comparison.

CompoundEC50 (µM) [95% CI]Max Inhibition (%)
This compoundValueValue
Ascorbic Acid8.5 [7.9 - 9.2]98.2

Application Note 2: High-Throughput Screening for Anti-Inflammatory Activity

Introduction

Inflammation is a key pathological process in many diseases. A common drug discovery strategy involves identifying compounds that can modulate inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways or cytokine signaling cascades.[6][7] A highly relevant cell-based HTS assay involves measuring the inhibition of pro-inflammatory cytokines, like Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages).

Signaling Pathway: LPS-induced NF-κB Activation

G cluster_cytoplasm Cytoplasm receptor receptor protein protein tf tf output output lancifolin lancifolin LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates TNF TNF-α Gene Expression Nucleus->TNF Induces LancifolinC This compound (Potential Inhibitor) LancifolinC->IKK Inhibits? LancifolinC->NFkB_active Inhibits?

Caption: Potential inhibition points of this compound in the NF-κB pathway.

Detailed Protocol: Inhibition of LPS-Induced TNF-α Production (384-Well Format)

a. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit (HTS compatible) or HTRF® assay kit

  • 384-well cell culture-treated microplates

  • Resazurin viability reagent

b. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells/well in 40 µL of media. Incubate for 12-24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Dexamethasone (positive control).

    • Add 5 µL of the diluted compounds to the respective wells. Add DMSO vehicle for control wells.

    • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulation:

    • Prepare an LPS solution to yield a final concentration of 100 ng/mL.

    • Add 5 µL of the LPS solution to all wells except the unstimulated (negative) controls. Add 5 µL of media to the unstimulated wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • TNF-α Measurement:

    • Centrifuge the plate briefly (e.g., 300 x g for 1 minute).

    • Carefully collect 10-20 µL of the supernatant for TNF-α quantification using an HTS-compatible ELISA or HTRF® assay, following the manufacturer’s protocol.

  • Cytotoxicity Assessment (Multiplexed):

    • To the remaining cells in the plate, add Resazurin reagent to a final concentration of 10 µg/mL.

    • Incubate for 2-4 hours and measure fluorescence (Ex/Em: ~560/590 nm). This step is crucial to ensure that the observed reduction in TNF-α is not due to cell death.

c. Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated control.

  • Plot the % Inhibition against the log concentration of this compound and determine the IC50 value using nonlinear regression.

  • Analyze the Resazurin data to determine the cytotoxic concentration 50 (CC50). Hits are considered valid if the IC50 for TNF-α inhibition is at least 10-fold lower than the CC50.

Data Presentation
CompoundTNF-α Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
This compoundValueValueValue
Dexamethasone0.05 [0.04 - 0.06]> 100> 2000

Application Note 3: High-Throughput Screening for Cytotoxicity

Introduction

Cytotoxicity screening is fundamental in drug discovery. It serves two primary purposes: identifying compounds with potential as anticancer agents and eliminating compounds that exhibit non-specific toxicity, which could produce false positives in other bioassays.[8] A common HTS method is the Resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.[8]

Experimental Workflow: Cytotoxicity Assay

G start_end start_end process process data data A Start: Seed Cancer Cell Lines in 384-well Plates B Incubate for 24 hours (Cell Adherence) A->B C Add Serial Dilutions of this compound and Control Drug (e.g., Doxorubicin) B->C D Incubate for 48-72 hours C->D E Add Resazurin Reagent to all wells D->E F Incubate for 2-4 hours E->F G Measure Fluorescence (Ex/Em ~560/590 nm) F->G H Data Analysis: Calculate % Viability & CC50 G->H I End: Report Cytotoxicity Profile H->I

Caption: General workflow for an HTS cytotoxicity assay.

Detailed Protocol: Resazurin Cell Viability Assay (384-Well Format)

a. Materials and Reagents:

  • Selected cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate cell culture media and supplements

  • This compound stock solution (10 mM in DMSO)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • Resazurin sodium salt powder or a pre-made solution

  • Phosphate-Buffered Saline (PBS)

  • 384-well, black, clear-bottom, cell culture-treated microplates

b. Procedure:

  • Cell Seeding: In a 384-well plate, seed cells at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a top concentration of this compound (e.g., 200 µM) and perform a 10-point, 1:3 serial dilution.

    • Add 10 µL of the diluted compound, positive control, or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C, 5% CO2.

  • Reagent Addition:

    • Prepare a working solution of Resazurin (e.g., 100 µg/mL in PBS).

    • Add 5 µL of the Resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C until a color change (blue to pink/magenta) is visible in the control wells.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

c. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Fluo_sample - Fluo_blank) / (Fluo_control - Fluo_blank)] * 100

    • Fluo_sample is the fluorescence of cells treated with this compound.

    • Fluo_control is the fluorescence of cells treated with vehicle (DMSO).

    • Fluo_blank is the fluorescence of media without cells.

  • Plot the % Viability against the log concentration of this compound.

  • Determine the CC50 value (the concentration that reduces cell viability by 50%) using a nonlinear regression model.

Data Presentation

Results should be tabulated to compare the cytotoxic effects across different cell lines.

CompoundHeLa CC50 (µM)MCF-7 CC50 (µM)A549 CC50 (µM)HEK293 CC50 (µM)
This compoundValueValueValueValue
Doxorubicin0.080.210.150.95

References

Application Notes and Protocols for the Quantification of Lancifolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Lancifolin C in various samples. The protocols described herein are based on established analytical techniques for lignan compounds and phytochemicals, offering robust frameworks for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in samples such as plant extracts and formulations where the concentration of the analyte is relatively high.

Experimental Protocol

1.1. Sample Preparation (from Codonopsis lanceolata roots)

  • Grinding: Grind dried plant material (e.g., roots of Codonopsis lanceolata) into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of 80% methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Optional, for complex matrices):

    • Re-dissolve the dried extract in 10 mL of distilled water.

    • Apply the solution to a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the target compounds with 10 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the methanolic eluate to dryness.

    • Reconstitute the residue in 1.0 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2. Chromatographic Conditions

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on typical UV absorbance for lignans)

1.3. Calibration Curve

Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Data Presentation

Table 1: HPLC-DAD Method Validation and Quantitative Data for this compound

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) User-determined
Limit of Quantification (LOQ) (µg/mL) User-determined
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Sample Concentration (µg/g) User-determined

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Grind Grind Sample Extract Ultrasonic Extraction (80% Methanol) Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Evaporate1 Evaporate to Dryness Centrifuge->Evaporate1 Reconstitute Reconstitute in Methanol Evaporate1->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect DAD Detection (280 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-DAD experimental workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying low levels of this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

2.1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar lignan not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the mixture at 13,000 rpm for 15 minutes at 4 °C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an LC-MS vial.

2.2. LC-MS/MS Conditions

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-95% B

    • 5.0-6.0 min: 95% B (hold)

    • 6.0-6.1 min: 95-10% B

    • 6.1-8.0 min: 10% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (C₂₂H₂₈O₅, MW: 372.46): Precursor ion [M+H]⁺ m/z 373.2 → Product ions (to be determined by direct infusion of a standard). A plausible fragmentation might involve the loss of a methoxy group or other neutral losses.

    • Internal Standard (IS): To be determined based on the selected standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision gas (Argon) pressure and collision energies for each MRM transition should be optimized for maximum signal intensity.

Data Presentation

Table 2: LC-MS/MS Method Validation and Quantitative Data for this compound

ParameterResult
Linearity Range (ng/mL) User-determined (e.g., 0.1 - 100)
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) User-determined
Limit of Quantification (LOQ) (ng/mL) User-determined
Precision (%RSD, Intra- and Inter-day) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect (%) User-determined
Sample Concentration (ng/mL or ng/g) User-determined

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect

Caption: LC-MS/MS experimental workflow for this compound in plasma.

Overall Analytical Strategy

The choice between HPLC-DAD and LC-MS/MS depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates the logical flow from sample acquisition to the final quantitative result, applicable to both methodologies.

Logical_Flow Sample Sample Acquisition (e.g., Plant Material, Plasma) Prep Sample Preparation (Extraction / Precipitation) Sample->Prep Analysis Instrumental Analysis (HPLC-DAD or LC-MS/MS) Prep->Analysis Standard Standard Preparation (Calibration Curve & QCs) Standard->Analysis Data Data Acquisition (Chromatograms) Analysis->Data Processing Data Processing (Peak Integration) Data->Processing Calculation Concentration Calculation (Using Calibration Curve) Processing->Calculation Result Final Quantitative Result Calculation->Result

Caption: Logical workflow for the quantification of this compound.

Application Notes and Protocols: Lancifolin C (Lanatoside C) as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Lanatoside C, a cardiac glycoside, as a chemical probe for investigating cellular signaling pathways and evaluating its potential as an anti-cancer agent. Lanatoside C has been shown to modulate several key signaling cascades involved in cell proliferation, apoptosis, and metastasis, making it a valuable tool for cell biology research and drug discovery. The following sections detail the biological activities of Lanatoside C, provide quantitative data on its effects, and offer detailed protocols for its application in various cell-based assays.

Biological Activity and Mechanism of Action

Lanatoside C exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events, impacting multiple pathways crucial for cancer cell survival and proliferation.

Key signaling pathways modulated by Lanatoside C include:

  • PI3K/AKT/mTOR Pathway: Lanatoside C has been observed to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[1][2]

  • MAPK/Wnt Signaling: The compound has been shown to block the MAPK/Wnt signaling pathways, contributing to G2/M phase cell cycle arrest.[1][2]

  • JAK/STAT Pathway: Lanatoside C can inhibit the phosphorylation of JAK2 and STAT6, leading to the suppression of their downstream targets and inducing apoptosis.[3]

  • TNF/IL-17 Signaling Pathway: In prostate cancer cells, Lanatoside C has been found to modulate the TNF/IL-17 signaling pathway, affecting the tumor microenvironment and immune response.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Lanatoside C on various cancer cell lines.

Table 1: IC50 Values of Lanatoside C in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)Reference
PC-3Prostate Cancer4879.72[4]
DU145Prostate Cancer4896.62[4]
LNCaPProstate Cancer48344.80[4]
MCF-7Breast Cancer24400[1]
A549Lung Cancer2456.49[1]
HepG2Liver Cancer24238[1]
HuCCT-1Cholangiocarcinoma48172.0[5]
TFK-1Cholangiocarcinoma48103.4[5]

Table 2: Effect of Lanatoside C on Cell Cycle Distribution

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
MCF-7 Control--24.7[1]
Lanatoside C (1.2 µM)--31.29[1]
A549 Control--24.72[1]
Lanatoside C (0.16 µM)--37.15[1]
HuCCT-1 Control65.3423.5111.15[5]
Lanatoside C (0.172 µM)48.7235.1316.15[5]
TFK-1 Control62.1725.4312.40[5]
Lanatoside C (0.1034 µM)45.3336.8917.78[5]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of Lanatoside C on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Lanatoside C (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight.[1]

  • Prepare serial dilutions of Lanatoside C in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of Lanatoside C to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with Lanatoside C.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Lanatoside C

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.[7]

  • Treat the cells with various concentrations of Lanatoside C for 24 hours.

  • Remove the treatment medium and replace it with fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Lanatoside C on cell cycle distribution.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Lanatoside C

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Lanatoside C for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify apoptosis induced by Lanatoside C.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Lanatoside C

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Lanatoside C for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.[9][10]

Cell Invasion Assay (Transwell Assay)

This protocol measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • 24-well Transwell inserts (8 µm pore size) coated with Matrigel

  • Cancer cell lines of interest

  • Serum-free medium

  • Complete culture medium (containing FBS as a chemoattractant)

  • Cotton swabs

  • Crystal Violet staining solution

Procedure:

  • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

  • Harvest cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.

  • Add 500 µL of complete medium with FBS to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of invaded cells in several microscopic fields.[11][12][13]

Visualizations of Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Lanatoside C.

LanatosideC_PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Pathway LanatosideC Lanatoside C NaK_ATPase Na+/K+-ATPase LanatosideC->NaK_ATPase PI3K PI3K LanatosideC->PI3K AKT AKT LanatosideC->AKT mTOR mTOR LanatosideC->mTOR PI3K->AKT AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Lanatoside C inhibits the PI3K/AKT/mTOR signaling pathway.

LanatosideC_MAPK_Wnt_Pathway cluster_pathways MAPK and Wnt Signaling LanatosideC Lanatoside C MAPK_pathway MAPK Pathway LanatosideC->MAPK_pathway Wnt_pathway Wnt Pathway LanatosideC->Wnt_pathway CellCycle G2/M Arrest MAPK_pathway->CellCycle beta_catenin β-catenin Wnt_pathway->beta_catenin

Caption: Lanatoside C blocks MAPK and Wnt signaling, leading to G2/M arrest.

LanatosideC_JAK_STAT_Pathway cluster_pathway JAK/STAT Pathway LanatosideC Lanatoside C JAK2 p-JAK2 LanatosideC->JAK2 STAT6 p-STAT6 LanatosideC->STAT6 SOCS2 SOCS2 LanatosideC->SOCS2 JAK2->STAT6 Proliferation Cell Proliferation STAT6->Proliferation Apoptosis Apoptosis STAT6->Apoptosis inhibits SOCS2->JAK2 inhibits

Caption: Lanatoside C inhibits the JAK2/STAT6 signaling pathway.

Experimental_Workflow start Cancer Cell Culture treatment Lanatoside C Treatment start->treatment viability Cell Viability Assay (CCK-8) treatment->viability proliferation Colony Formation Assay treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis invasion Invasion Assay (Transwell) treatment->invasion end Data Analysis viability->end proliferation->end cell_cycle->end apoptosis->end invasion->end

Caption: General experimental workflow for studying Lanatoside C effects.

References

Application Notes and Protocols for Studying Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Lancifolin C": Initial searches for "this compound" did not yield specific information on a compound with that name. However, extensive research exists for two structurally and functionally relevant compounds with similar names: Lanatoside C and Oblongifolin C . Both are natural compounds with significant effects on various cellular signaling pathways, making them valuable tools for cancer research and drug development. This document provides detailed application notes and protocols for these two compounds.

Lanatoside C: A Tool for Investigating STAT3, TNF/IL-17, and Apoptotic Signaling

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction: Lanatoside C (Lan C) is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata. Traditionally used in the treatment of cardiovascular conditions, recent studies have highlighted its potent anticancer activities across various cancer types, including cholangiocarcinoma, prostate, breast, lung, and liver cancers.[1][2][3] Its mechanism of action involves the modulation of several critical cellular signaling pathways, making it a valuable pharmacological tool for studying cancer biology and developing novel therapeutic strategies.

Mechanism of Action & Cellular Signaling Pathways: Lanatoside C exerts its anticancer effects by targeting multiple interconnected signaling cascades:

  • Inhibition of the STAT3 Pathway: Lanatoside C significantly downregulates the expression and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Persistent STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[6] By inhibiting STAT3, Lanatoside C leads to the decreased expression of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[4][5] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.

  • Induction of ROS-Mediated Apoptosis: The compound has been shown to increase the levels of reactive oxygen species (ROS) within cancer cells.[5] Elevated ROS can lead to oxidative stress, causing damage to cellular components and a decrease in the mitochondrial membrane potential (MMP).[5] The loss of MMP is a key event in apoptosis, leading to the activation of caspase-9 and the executioner caspase-3.[4][5]

  • Modulation of the TNF/IL-17 Pathway: In prostate cancer cells, Lanatoside C has been found to modulate the TNF/IL-17 signaling pathway.[1] This pathway is involved in inflammation and the tumor microenvironment. Lanatoside C upregulates the expression of genes like FOS, TNFAIP3, and NFKBIA, while downregulating genes such as MAPK11 and IL1B, thereby influencing tumor progression and immune response.[1]

  • Cell Cycle Arrest and Inhibition of Pro-Survival Pathways: Lanatoside C can induce a G2/M phase cell cycle arrest in cancer cells.[3] This is achieved by blocking key signaling pathways that drive cell cycle progression, including the MAPK, Wnt, and PI3K/AKT/mTOR pathways.[3] Inhibition of these pathways halts uncontrolled cell proliferation, a fundamental characteristic of cancer.

Data Presentation

Table 1: Summary of Cellular Effects of Lanatoside C (Note: Specific quantitative data such as IC50 values were not detailed in the provided search results but can be determined using the protocols below.)

Cellular Process Effect of Lanatoside C Affected Cancer Cell Lines Key Signaling Molecules Involved Citations
Cell Proliferation InhibitionCholangiocarcinoma (HuCCT-1, TFK-1), Prostate (PC-3, DU145), Breast (MCF-7), Lung (A549), Liver (HepG2)STAT3, MAPK, Wnt, PI3K/AKT/mTOR[1][3][4][5]
Apoptosis InductionCholangiocarcinoma, Prostate, Breast, Lung, LiverSTAT3, ROS, Bax, Bcl-2, Bcl-xL, Caspase-9, Caspase-3[1][3][4][5]
Cell Cycle G2/M ArrestBreast, Lung, LiverMAPK, Wnt[3]
Colony Formation InhibitionProstate-[1]
Cell Migration & Invasion InhibitionProstate-[1]
Gene Expression ModulationProstateFOS, TNFAIP3, NFKBIA, MAPK11, IL1B, CXCL8, CCL20, MYC[1]

Mandatory Visualizations

Lanatoside_C_Signaling cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Lan_C Lanatoside C STAT3 STAT3 Lan_C->STAT3 Inhibits ROS ROS ↑ Lan_C->ROS Induces PI3K_AKT PI3K/AKT/mTOR Lan_C->PI3K_AKT Inhibits MAPK_Wnt MAPK / Wnt Lan_C->MAPK_Wnt Inhibits TNF_IL17 TNF/IL-17 Pathway Lan_C->TNF_IL17 Modulates Bcl2 Bcl-2 / Bcl-xL ↓ STAT3->Bcl2 Bax Bax ↑ STAT3->Bax MMP Mitochondrial Membrane Potential ↓ ROS->MMP Proliferation Cell Proliferation ↓ PI3K_AKT->Proliferation G2M_Arrest G2/M Cell Cycle Arrest MAPK_Wnt->G2M_Arrest Apoptosis Apoptosis ↑ Bcl2->Apoptosis Bax->MMP Caspases Caspase-9 / Caspase-3 ↑ MMP->Caspases Caspases->Apoptosis G2M_Arrest->Proliferation Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture (e.g., HuCCT-1, PC-3) treatment Treat with Lanatoside C (Varying concentrations and times) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle ros ROS Measurement (DCFH-DA Staining) treatment->ros lysate Prepare Cell Lysates treatment->lysate western Western Blot (STAT3, Bcl-2, Bax, Caspases) lysate->western qpcr RT-qPCR (TNF/IL-17 pathway genes) lysate->qpcr Oblongifolin_C_Signaling cluster_targets Molecular Targets cluster_events Cellular Events OC Oblongifolin C HSPA8 HSPA8 OC->HSPA8 Inhibits Bax Bax OC->Bax Promotes Autophagy Autophagosome-Lysosome Fusion OC->Autophagy Inhibits Bax_trans Bax Translocation to Mitochondria Bax->Bax_trans Autophagy_Inhibition Autophagic Flux Inhibition Autophagy->Autophagy_Inhibition CytC Cytochrome c Release Bax_trans->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Protocol_Workflow_OC cluster_assays Phenotypic Assays cluster_molecular Target Identification & Validation start Cancer Cell Line (e.g., HeLa) treatment Treat with Oblongifolin C start->treatment apoptosis Apoptosis Assay (Caspase Activity, TUNEL) treatment->apoptosis autophagy Autophagy Flux Assay (LC3-II Turnover, mRFP-GFP-LC3) treatment->autophagy lysate Prepare Cell Lysates treatment->lysate fishing Protein Fishing Assay (e.g., Affinity Chromatography) lysate->fishing western Western Blot (Bax, Cytochrome c, LC3-II) lysate->western spr Binding Affinity Assays (SPR / ITC) fishing->spr

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lancifolin C - No Synthesis Data Available

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

We have received a request to create a comprehensive technical support center focused on improving the yield of Lancifolin C synthesis. Our goal was to provide detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven optimization strategies.

After an exhaustive search of the scientific literature, we have determined that there are currently no published reports detailing the total synthesis of this compound (CAS 74048-71-8) .

While this compound has been isolated from natural sources and is available commercially from phytochemical suppliers, the methodology for its chemical synthesis from starting materials has not been described in accessible scientific journals or patents. The compound is a known lignan with the molecular formula C₂₂H₂₈O₅.[][]

Implications for Your Research

The absence of a documented synthetic route for this compound means that we are unable to provide a troubleshooting guide for yield improvement as originally requested. It is not possible to optimize a process that has not been established.

We understand that this may be disappointing for researchers interested in the synthesis of this particular compound.

Alternative Support Options

While we cannot assist with the synthesis of this compound at this time, we are committed to supporting your research endeavors. We can offer the following alternative resources:

  • Technical Support for a Related Lignan Synthesis: We can create a similar technical support center for a different, well-documented lignan with a published total synthesis. This would include troubleshooting, optimization strategies, and detailed protocols that may share some chemical principles with the potential synthesis of this compound.

  • Information on Isolation and Characterization: We can compile available data on the isolation of this compound from natural sources, along with its spectroscopic and characterization data.

  • De Novo Synthesis Route Exploration: While beyond the scope of a standard technical support document, we could, upon further request, explore potential theoretical synthetic pathways to this compound based on the synthesis of structurally related lignans.

We regret that we could not fulfill the initial request precisely as specified. Please let us know how we can best assist you with alternative information to support your valuable work in chemical synthesis and drug development.

References

Technical Support Center: Overcoming Lancifolin C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lancifolin C. The information provided is intended to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a lignan compound with the following properties[1]:

  • Chemical Formula: C₂₂H₂₈O₅

  • Molecular Weight: 372.461 g/mol

  • Physical Description: Powder

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

This compound is a hydrophobic molecule, and as such, it is expected to have low solubility in aqueous solutions. The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose as it is a powerful solvent for a wide range of organic compounds and is miscible with water[2][3].

Q3: What concentration of DMSO is acceptable in my cell-based assays?

It is crucial to minimize the final concentration of DMSO in your experiments, as it can have its own biological effects and may be toxic to cells at higher concentrations. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in your cell culture medium. However, the optimal concentration should be determined empirically for your specific cell line and assay.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortexing/Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the this compound stock to the aqueous buffer.

  • Sonication: A brief sonication in a water bath can help to disperse the compound and break up small precipitates.

  • Warming: Gently warming the aqueous buffer (if experimentally permissible) can increase the solubility of some compounds.

Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?

Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guide: Enhancing this compound Solubility

This guide details common methods to overcome solubility issues with this compound. The effectiveness of each method should be empirically tested for your specific experimental setup.

Quantitative Data on Solubility Enhancement Methods
MethodKey AgentsTypical Starting ConcentrationExpected Fold Increase in Solubility (General)Reference
Co-solvents Dimethyl Sulfoxide (DMSO), Ethanol1-10% (v/v)2-10General Knowledge
Cyclodextrins β-Cyclodextrin, HP-β-Cyclodextrin1-10% (w/v)10-100General Knowledge
Surfactants Tween® 80, Pluronic® F-680.1-1% (w/v)5-50General Knowledge

Note: The expected fold increase in solubility is a general estimation for hydrophobic compounds and the actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Co-solvents

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.

  • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect for any signs of precipitation. If precipitation occurs, consider using a lower final concentration of this compound or a higher percentage of the co-solvent (while remaining within acceptable limits for your experiment).

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

This compound has been reported to induce apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that is often activated by anti-cancer compounds. The precise molecular targets of this compound within this pathway require further investigation.

Apoptosis_Pathway Lancifolin_C This compound Bax Bax Lancifolin_C->Bax Activates Bcl2 Bcl-2 Lancifolin_C->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway.

Experimental Workflow for Solubility Testing

The following workflow outlines the steps for determining the solubility of this compound in a new solvent system.

Solubility_Workflow Start Start: Select Solvent System Prepare_Solutions Prepare Supersaturated This compound Solutions Start->Prepare_Solutions Equilibrate Equilibrate at Constant Temperature Prepare_Solutions->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze_Concentration Analyze Concentration (e.g., HPLC, UV-Vis) Collect_Supernatant->Analyze_Concentration Determine_Solubility Determine Solubility Analyze_Concentration->Determine_Solubility

Caption: Workflow for experimental solubility determination.

References

Technical Support Center: Troubleshooting Lancifolin C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lancifolin C (assumed to be Lanatoside C based on available scientific literature). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the correct name of the compound, "this compound" or "Lanatoside C"?

A1: Based on current scientific literature, the compound with well-documented anti-cancer properties is Lanatoside C . "this compound" does not yield significant relevant results and may be a misspelling. This guide will proceed with the assumption that the compound of interest is Lanatoside C.

Q2: What is the primary mechanism of action for Lanatoside C?

A2: Lanatoside C is a cardiac glycoside that has been shown to exhibit anti-cancer activity through multiple mechanisms. It is known to inhibit the Na+/K+-ATPase pump, leading to downstream effects on various signaling pathways.[1] Studies have demonstrated that Lanatoside C can induce apoptosis, cell cycle arrest (primarily at the G2/M phase), and ferroptosis in cancer cells.[1][2][3] It achieves this by modulating key signaling pathways including PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and JAK/STAT.[1][4][5]

Q3: In which solvents is Lanatoside C soluble?

A3: For in vitro experiments, Lanatoside C is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then further diluted in cell culture medium to the final working concentration. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[6]

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, CCK-8)

Q: My IC50 value for Lanatoside C is significantly higher than what is reported in the literature. What could be the cause?

A: Several factors can contribute to a higher than expected IC50 value:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to Lanatoside C.[1][7] Ensure you are comparing your results to data from the same cell line. Passage number can also affect cell line characteristics and drug response.

  • Compound Stability and Storage: Improper storage of Lanatoside C can lead to degradation. Ensure the compound is stored as recommended by the supplier, typically desiccated and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Cell Seeding Density: The number of cells seeded per well can influence the apparent IC50 value. High cell density can lead to nutrient depletion and changes in growth kinetics, potentially masking the effect of the compound.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. For Lanatoside C, IC50 values are often reported at 24, 48, and 72 hours, with lower values typically observed at longer incubation times.[7]

  • Reagent Quality: Ensure that all reagents, including cell culture media, serum, and the viability assay reagents (MTT, CCK-8), are not expired and have been stored correctly.

Logical Troubleshooting Workflow for Cell Viability Assays

G start High IC50 Value Observed q1 Is the cell line and passage number appropriate? start->q1 s1 Use low passage cells and verify cell line identity. q1->s1 No q2 Was the Lanatoside C stock solution prepared and stored correctly? q1->q2 Yes s1->q2 s2 Prepare fresh stock solution from powder. Aliquot and store at -20°C or -80°C. q2->s2 No q3 Was the cell seeding density optimized? q2->q3 Yes s2->q3 s3 Perform a cell titration experiment to find the optimal seeding density. q3->s3 No q4 Are the assay conditions (incubation time, reagent quality) consistent with literature? q3->q4 Yes s3->q4 s4 Verify incubation time and check expiration dates of all reagents. q4->s4 No end Re-run experiment with optimized parameters q4->end Yes s4->end

Caption: A flowchart for troubleshooting high IC50 values in cell viability assays.

Issue 2: Inconsistent or Weak Signal in Western Blotting

Q: I am not observing the expected changes in protein expression (e.g., decreased Bcl-2, increased Bax) after Lanatoside C treatment. Why?

A: This could be due to several issues in the Western blotting workflow:

  • Suboptimal Drug Concentration or Treatment Time: The effect of Lanatoside C on protein expression is dose- and time-dependent. You may need to optimize the concentration and incubation time to see a significant effect.

  • Poor Protein Extraction: Inefficient cell lysis can lead to low protein yield. Ensure you are using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Incorrect Protein Loading: Unequal protein loading between lanes can lead to misinterpretation of results. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Always use a loading control (e.g., GAPDH, β-actin) to verify equal loading.

  • Antibody Issues: The primary or secondary antibodies may not be optimal. Ensure the primary antibody is validated for Western blotting and recognizes the target protein in your species of interest. The secondary antibody must be specific to the host species of the primary antibody. Titrate antibody concentrations to find the optimal dilution.

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.

Issue 3: Low Percentage of Apoptotic Cells in Flow Cytometry

Q: My flow cytometry data shows a lower than expected percentage of apoptotic cells after Lanatoside C treatment. What should I check?

A: Several factors can lead to an underestimation of apoptosis:

  • Incorrect Staining Protocol: Ensure you are following the Annexin V/Propidium Iodide (PI) staining protocol correctly. For example, it is crucial to use the provided binding buffer, as Annexin V binding is calcium-dependent.

  • Loss of Apoptotic Cells: Early apoptotic cells can detach from the culture plate. When harvesting adherent cells, be sure to collect the supernatant (containing floating cells) and combine it with the trypsinized adherent cells to avoid losing the apoptotic population.

  • Sub-optimal Gating Strategy: Incorrectly set gates during data analysis can lead to inaccurate quantification. Always include unstained, single-stained (Annexin V only and PI only) controls to set the gates correctly.

  • Timing of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than you are analyzing. A time-course experiment is recommended to identify the optimal time point for analysis.

  • Cell Health: If the cells are unhealthy or stressed before treatment, you may see high background apoptosis in your control group, making it difficult to discern the effect of Lanatoside C.

Quantitative Data Summary

Table 1: IC50 Values of Lanatoside C in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 ValueReference
A549Lung Cancer2456.49 ± 5.3 nM[1]
MCF-7Breast Cancer240.4 ± 0.1 µM[1]
HepG2Liver Cancer240.238 ± 0.16 µM[1]
PC-3Prostate Cancer4879.72 nM[7]
DU145Prostate Cancer4896.62 nM[7]
LNCaPProstate Cancer48344.80 nM[7]
HuCCT-1CholangiocarcinomaNot Specified0.1720 µM[4]
TFK-1CholangiocarcinomaNot Specified0.1034 µM[4]
Table 2: Effect of Lanatoside C on Cell Cycle Distribution
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
MCF-7ControlNot ReportedNot Reported24.7%[1]
MCF-71.2 µM Lanatoside CNot ReportedNot Reported31.29%[1]
A549ControlNot ReportedNot Reported24.72%[1]
A5490.16 µM Lanatoside CNot ReportedNot Reported37.15%[1]

Experimental Protocols

Protocol 1: Cell Viability (CCK-8) Assay
  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of Lanatoside C in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Lanatoside C (and a vehicle control, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blotting
  • Seed cells and treat with Lanatoside C for the desired time and concentration.

  • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Seed cells and treat with Lanatoside C for the desired time and concentration.

  • Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[8][9]

Signaling Pathways and Experimental Workflows

G cluster_0 Lanatoside C Modulated Signaling Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway LanC Lanatoside C PI3K PI3K LanC->PI3K Inhibits MEK MEK LanC->MEK Inhibits Wnt Wnt LanC->Wnt Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes beta_catenin β-catenin Wnt->beta_catenin cMyc c-Myc beta_catenin->cMyc cMyc->Proliferation Promotes

Caption: Key signaling pathways inhibited by Lanatoside C, leading to reduced cell proliferation.

G cluster_1 Apoptosis Induction by Lanatoside C LanC Lanatoside C Bcl2 Bcl-2 (Anti-apoptotic) LanC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) LanC->Bax Activates Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Inhibits Bax->Mito Promotes Caspases Caspase Activation (Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified diagram of the apoptotic pathway induced by Lanatoside C.

G cluster_2 General Experimental Workflow cluster_assays Downstream Assays start Cell Culture (e.g., A549, MCF-7) treat Treat with Lanatoside C (Varying concentrations and times) start->treat viability Cell Viability Assay (MTT / CCK-8) treat->viability western Western Blot (Protein Expression) treat->western flow Flow Cytometry (Apoptosis / Cell Cycle) treat->flow analysis Data Analysis and Troubleshooting viability->analysis western->analysis flow->analysis

Caption: A general workflow for investigating the effects of Lanatoside C on cancer cells.

References

Optimizing dosage and treatment times for Lancifolin C studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers working with Lancifolin C, focusing on the critical aspects of optimizing dosage and treatment times for in vitro studies. Given the limited specific data on this compound, this guide incorporates established methodologies for the characterization of novel natural products and draws parallels from related compounds like Oblongifolin C where appropriate.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the effective dosage of this compound for my experiments?

A1: The initial step is to establish the cytotoxic concentration range of this compound on your specific cell line. This is typically achieved by performing a dose-response experiment using a cytotoxicity assay, such as the MTT, MTS, or CellTiter-Glo® assay. The goal is to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability. This value serves as a benchmark for selecting sublethal and lethal doses for subsequent mechanistic studies.

Q2: How do I select the appropriate treatment times for my experiments?

A2: The optimal treatment time depends on the biological question you are asking.

  • Short-term exposure (0-24 hours): Ideal for studying acute cellular responses, such as the activation of signaling pathways or initial apoptotic events.

  • Long-term exposure (24-72 hours or longer): Necessary for assessing effects on cell proliferation, cell cycle progression, and terminal events like apoptosis or autophagy.

A time-course experiment is recommended, where cells are treated with a fixed concentration of this compound (e.g., the IC50 value) and analyzed at various time points.

Q3: What are the potential mechanisms of action for a compound like this compound?

A3: While the specific mechanism of this compound is not yet fully elucidated, related polyprenylated acylphloroglucinols, such as Oblongifolin C, have been shown to modulate critical cellular pathways. Oblongifolin C is a known regulator of autophagy, a cellular process of degradation and recycling.[1] It has been reported to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and eventual cell death.[1] It is plausible that this compound may operate through similar or related pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media.
This compound precipitation at high concentrations.Check the solubility of this compound in your culture medium. If precipitation occurs, consider using a lower concentration range or a different solvent (with appropriate vehicle controls).
No observable effect of this compound at tested concentrations. The compound may have low potency in your cell line.Extend the concentration range to higher doses. Ensure the compound is properly dissolved and stable in the culture medium.
The incubation time may be too short.Increase the treatment duration (e.g., up to 72 hours) to allow for potential long-term effects to manifest.
All cells die, even at the lowest concentration. The initial concentration range is too high.Perform a broader range of serial dilutions, starting from nanomolar or low micromolar concentrations.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (cells treated with the solvent alone).

Experimental Protocols & Data Presentation

Protocol 1: Determining the IC50 Value using a Cytotoxicity Assay

This protocol provides a general framework for a cytotoxicity assay using a 96-well plate format.[2]

  • Cell Seeding: Suspend cells in culture medium and seed them into a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of solvent).[3]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT, MTS) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[4]

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Time-Course Experiment
  • Cell Seeding: Seed cells in multiple plates or wells, ensuring enough replicates for each time point.

  • Treatment: Treat the cells with a fixed concentration of this compound (e.g., the predetermined IC50 value).

  • Incubation and Sample Collection: At each designated time point (e.g., 0, 6, 12, 24, 48 hours), harvest the cells.

  • Analysis: Analyze the collected samples using the desired method (e.g., Western blot for protein expression, flow cytometry for cell cycle analysis).

Data Presentation: Example IC50 Values

The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer8.9
MCF-7Breast Cancer3.5
PC-3Prostate Cancer12.1

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for the optimization of this compound dosage and treatment duration in preclinical studies.

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Mechanistic Studies A Seed Cells B Prepare this compound Serial Dilutions A->B C Treat Cells (e.g., 48h) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Calculate IC50 Value D->E J Select Optimal Dose(s) and Time Point(s) E->J F Seed Cells in Multiple Plates G Treat with Fixed Dose (e.g., IC50) F->G H Harvest at Various Time Points (0-72h) G->H I Analyze Endpoints (e.g., Western Blot, Flow Cytometry) H->I I->J K In-depth Pathway Analysis J->K

Caption: Workflow for optimizing this compound dosage and treatment times.

Potential Signaling Pathway

The following diagram illustrates the autophagy pathway, which is a known target of the related compound Oblongifolin C.[1] This serves as a potential pathway of interest for this compound.

G LC3 LC3-I LC3_II LC3-II LC3->LC3_II Lipidation Autophagosome Autophagosome LC3_II->Autophagosome Incorporation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion OblongifolinC Oblongifolin C (this compound target?) OblongifolinC->Autolysosome Inhibits Fusion

Caption: Autophagy pathway modulation by Oblongifolin C, a related compound.

References

Technical Support Center: Minimizing Off-Target Effects of Bioactive Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Lancifolin C" did not yield specific public data. This guide has been constructed using Oblongifolin C , a structurally related and well-characterized natural product, as a representative example to illustrate the principles and methods for minimizing off-target effects. The strategies and protocols outlined here are broadly applicable to other novel small molecules.

Oblongifolin C (Ob-C) is a polyprenylated acylphloroglucinol with established anticancer properties.[1] Its primary mechanism of action involves the regulation of autophagy, a cellular process of degradation and recycling.[1] While potent, ensuring that its observed effects in cellular assays are due to its intended mechanism is critical for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with Oblongifolin C at concentrations where we expect to see specific autophagy modulation. How can we differentiate between on-target and off-target toxicity?

A1: This is a common challenge. High concentrations of small molecules can lead to non-specific effects.[2] To distinguish between on-target and off-target cytotoxicity, consider the following:

  • Perform a Detailed Dose-Response Analysis: A hallmark of a specific, on-target effect is a sigmoidal dose-response curve. Off-target toxicity may present as a steep drop-off in viability at a threshold concentration.

  • Use a Structurally Unrelated Modulator: Employ another compound with a different chemical structure that is known to modulate the same target or pathway (e.g., another autophagy inhibitor like Bafilomycin A1). If this unrelated compound produces a similar phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: The most definitive method is to use CRISPR/Cas9 or siRNA to knock out or knock down the putative target of Oblongifolin C, the chaperone protein HSPA8.[1] If the knockout/knockdown cells become resistant to the compound's effects compared to wild-type cells, it strongly indicates on-target activity.[3][4]

Q2: How can we confirm that Oblongifolin C is engaging its intended target, HSPA8, within our cells?

A2: Direct target engagement can be verified using several methods:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the target protein, increasing its melting temperature.[2]

  • Co-Immunoprecipitation (Co-IP): This method can be used to demonstrate a direct interaction between Oblongifolin C (if a tagged version is available) or its downstream effectors and HSPA8.

  • Western Blot for Downstream Markers: Since Oblongifolin C blocks the fusion of autophagosomes with lysosomes, you can measure the accumulation of autophagy markers like LC3-II.[1] A dose-dependent increase in LC3-II is a strong indicator of on-target pathway modulation.

Q3: Our results with Oblongifolin C are inconsistent between experiments. What could be the cause?

A3: Inconsistency can arise from several factors:

  • Compound Stability: Ensure the compound is properly stored and is stable in your culture media for the duration of the experiment. Perform a time-course experiment to check the stability of its effect.

  • Cell State: Use cells within a consistent and low passage number range. Variations in cell density at the time of treatment can also lead to different outcomes.

  • Assay Interference: Some compounds can directly interfere with assay reagents (e.g., inhibit luciferase in a viability assay). Run a control experiment with the compound in a cell-free assay system to rule this out.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cytotoxicity at low concentrations 1. Off-target toxicity.2. Incorrect stock solution concentration.1. Perform a granular dose-response curve starting from a sub-nanomolar range.2. Validate the on-target effect at the lowest effective concentration (see Protocol 2).3. Verify the concentration of your stock solution.
No effect on autophagy markers (e.g., LC3-II accumulation) 1. The autophagy pathway is not highly active under basal conditions in your cell line.2. Inactive Oblongifolin C compound.1. Stimulate autophagy with a known inducer (e.g., starvation by culturing in EBSS, or treatment with rapamycin) before or during Oblongifolin C treatment.2. Test the compound in a cell line known to be sensitive to autophagy inhibitors.
Phenotype observed in wild-type cells persists in HSPA8 knockout cells 1. The observed phenotype is due to an off-target effect.2. Incomplete knockout of the target protein.1. This strongly suggests an off-target mechanism. The compound may still be a useful tool, but its mechanism needs re-evaluation.[3][4]2. Confirm complete knockout of HSPA8 via Western Blot.

Key Experimental Protocols

Protocol 1: Cell Viability Dose-Response Assay

This protocol determines the concentration of Oblongifolin C that causes a 50% reduction in cell viability (IC50).

  • Materials: 96-well cell culture plates, your cell line of interest, complete culture medium, Oblongifolin C, DMSO (vehicle control), cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Dilution: Prepare a serial dilution of Oblongifolin C in complete culture medium. A common range to start with is 100 µM down to 1 nM. Include a DMSO-only control.

    • Treatment: Replace the old medium with the medium containing the different concentrations of Oblongifolin C.

    • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Viability Assay: Add the cell viability reagent to each well following the manufacturer's instructions and measure the signal (luminescence or absorbance).

Protocol 2: Western Blot for LC3-II Accumulation (On-Target Effect)

This protocol measures the on-target effect of Oblongifolin C by quantifying the accumulation of the autophagosome marker, LC3-II.

  • Materials: 6-well plates, cell lysis buffer, primary antibodies (anti-LC3, anti-GAPDH or β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of Oblongifolin C concentrations (based on your dose-response curve) for a specific time (e.g., 6-24 hours). Include a DMSO control. For a positive control, you can include a known autophagy inhibitor like Bafilomycin A1.

    • Cell Lysis: Wash cells with cold PBS and lyse them on ice.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against LC3 and a loading control. Then, incubate with the appropriate secondary antibody and visualize using a chemiluminescent substrate. An increase in the LC3-II band relative to the loading control indicates inhibition of autophagic flux.

Visualizations: Pathways and Workflows

Signaling Pathway

OblongifolinC_Pathway cluster_0 Cellular Stress (e.g., Starvation) cluster_1 Autophagy Induction cluster_2 Autophagosome Formation cluster_3 Autophagic Degradation Stress Stress Signals ULK1_Complex ULK1 Complex (Initiation) Stress->ULK1_Complex Beclin1_Complex Beclin-1/VPS34 Complex (Nucleation) ULK1_Complex->Beclin1_Complex LC3_I LC3-I (Cytosolic) Beclin1_Complex->LC3_I LC3_II LC3-II (Membrane-bound) LC3_I->LC3_II Lipidation Autophagosome Autophagosome LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation ObC Oblongifolin C ObC->Autophagosome Blocks Fusion HSPA8 HSPA8 ObC->HSPA8 Binds/Modulates HSPA8->Autophagosome Regulates Fusion

Caption: Oblongifolin C's mechanism of action in the autophagy pathway.

Experimental Workflow

Troubleshooting_Workflow start Start: Observe unexpected phenotype (e.g., high toxicity) dose_response 1. Perform detailed dose-response curve start->dose_response compare_potency Correlates with on-target potency? dose_response->compare_potency genetic_ko 2. Use CRISPR/siRNA to remove target (HSPA8) compare_potency->genetic_ko Yes off_target Conclusion: Phenotype is likely OFF-TARGET compare_potency->off_target No phenotype_rescued Is phenotype rescued/reduced? genetic_ko->phenotype_rescued cetsa 3. Confirm target engagement (e.g., CETSA) phenotype_rescued->cetsa Yes phenotype_rescued->off_target No on_target Conclusion: Phenotype is likely ON-TARGET cetsa->on_target

Caption: A logical workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Lancifolin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Lancifolin C. Given that this compound is a hydrophobic compound, the following guidance is based on established methods for enhancing the systemic exposure of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of hydrophobic compounds like this compound?

A1: The low oral bioavailability of hydrophobic compounds typically stems from two main factors:

  • Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids leads to a low dissolution rate, which is often the rate-limiting step for absorption.[1][2]

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter systemic circulation.

Additionally, first-pass metabolism in the liver can significantly reduce the amount of active compound that reaches the bloodstream.[3]

Q2: What are the main formulation strategies to improve the bioavailability of poorly soluble drugs?

A2: Several strategies can be employed, broadly categorized as:

  • Physical Modifications: These include reducing the particle size (micronization and nanonization) to increase the surface area for dissolution.[1][4][5]

  • Amorphous Formulations: Creating solid dispersions of the drug in a polymer matrix can enhance solubility and dissolution.[4][6][7]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[3][6][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][6][9]

  • Use of Co-solvents and pH Modification: For certain compounds, adjusting the pH or using co-solvents can improve solubility in the formulation.[2][3]

Troubleshooting Guides

Scenario 1: Low and variable plasma concentrations of this compound in preclinical animal models.

  • Possible Cause: Poor dissolution and absorption of the compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of this compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

    • Particle Size Reduction: If the compound is in a crystalline form, consider micronization or nanosuspension to increase the surface area and dissolution rate.[1]

    • Formulation in a Lipid-Based System: For highly lipophilic compounds, a lipid-based formulation can maintain the drug in a solubilized state in the gut, facilitating absorption.[3][6]

    • Consider a Simpler Formulation: For initial studies, a solution in a vehicle containing co-solvents like PEG 400, propylene glycol, or surfactants like Tween 80 can be a straightforward approach to enhance solubility.[3]

Scenario 2: No significant increase in bioavailability despite using a standard formulation.

  • Possible Cause: The chosen formulation strategy may not be optimal for this compound's specific properties, or the issue may be related to permeability or efflux transporters.

  • Troubleshooting Steps:

    • Evaluate Different Formulation Strategies: If a simple co-solvent system failed, explore more advanced formulations such as solid dispersions or self-emulsifying drug delivery systems (SEDDS).[4][6]

    • Assess Permeability: Use in vitro models like Caco-2 cell monolayers to determine if this compound has inherently low permeability.

    • Investigate Efflux Transporters: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen. If so, co-administration with a P-gp inhibitor may be necessary in experimental settings.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes the potential fold-increase in bioavailability observed for different formulation strategies with poorly soluble drugs. Note that the actual improvement for this compound will depend on its specific physicochemical properties.

Formulation StrategyMechanism of ActionPotential Fold Increase in BioavailabilityKey Considerations
Micronization/Nanonization Increases surface area, leading to a faster dissolution rate.[1]2 to 10-foldMay not be sufficient for extremely insoluble compounds. Can sometimes lead to particle aggregation.
Solid Dispersion The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, enhancing solubility and dissolution.[7]2 to 20-foldThe choice of polymer is critical. Physical stability of the amorphous form needs to be monitored.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a microemulsion in the GI tract. This maintains the drug in a solubilized state and can enhance lymphatic uptake.[3][6]2 to 25-foldRequires careful selection of excipients to ensure good emulsification and stability.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex.[3][9]2 to 15-foldStoichiometry of the complex and the binding constant are important parameters.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.

  • Materials: this compound, stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.

    • Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a bead mill.

    • Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours).

    • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous media.

  • Materials: this compound, oil (e.g., medium-chain triglycerides), surfactant (e.g., Cremophor EL, Tween 80), co-surfactant/co-solvent (e.g., Transcutol, PEG 400).

  • Procedure:

    • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.

    • Construct Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant. For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.

    • Preparation of the SEDDS Formulation:

      • Dissolve this compound in the selected oil.

      • Add the surfactant and co-surfactant to the oily phase and mix thoroughly until a clear, homogenous solution is obtained.

    • Characterization:

      • Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear or bluish-white emulsion.

      • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a dynamic light scattering instrument.

      • Drug Content and Stability: Assay the drug content and assess the physical and chemical stability of the formulation under different storage conditions.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Analysis & Iteration start Start: Low Bioavailability of this compound physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Select Formulation Strategy physchem->formulation size_reduction Particle Size Reduction formulation->size_reduction Poor Dissolution solid_dispersion Solid Dispersion formulation->solid_dispersion Amorphous Potential lipid_based Lipid-Based System formulation->lipid_based High Lipophilicity in_vivo In Vivo PK Study in Animal Model size_reduction->in_vivo solid_dispersion->in_vivo lipid_based->in_vivo analysis Analyze PK Data in_vivo->analysis success Success: Bioavailability Enhanced analysis->success Target Met troubleshoot Troubleshoot & Refine Formulation analysis->troubleshoot Target Not Met troubleshoot->formulation Iterate

Caption: Workflow for selecting and optimizing a bioavailability enhancement strategy.

lipid_delivery_system cluster_0 In the Gut Lumen cluster_1 Absorption Pathway cluster_2 Systemic Circulation sedds SEDDS Formulation (Drug in Oil/Surfactant) emulsion Fine Oil/Water Emulsion (Drug Solubilized) sedds->emulsion Dispersion in GI Fluids micelle Micellar Solubilization (with Bile Salts) emulsion->micelle enterocyte Intestinal Enterocyte micelle->enterocyte Passive Diffusion lymph Lymphatic System (Chylomicrons) enterocyte->lymph Lipid Absorption Pathway portal_vein Portal Vein enterocyte->portal_vein Direct Absorption systemic Systemic Circulation lymph->systemic Avoids First-Pass Metabolism portal_vein->systemic To Liver (First-Pass)

Caption: Mechanism of a lipid-based drug delivery system (SEDDS).

troubleshooting_flowchart start Unexpected In Vivo Results (Low Exposure) q1 Was the formulation physically stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the issue poor dissolution? a1_yes->q2 sol1 Reformulate to improve stability (e.g., change excipients, check for precipitation). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Further reduce particle size or switch to amorphous/lipid-based system. a2_yes->sol2 q3 Could it be a permeability or efflux issue? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Conduct in vitro Caco-2 assays. Consider use of permeation enhancers or efflux inhibitors. a3_yes->sol3 end Re-evaluate compound's fundamental properties. a3_no->end

Caption: Troubleshooting flowchart for unexpected in vivo pharmacokinetic results.

References

Technical Support Center: High-Purity Lancifolin C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity Lancifolin C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants.[1] Its chemical formula is C22H28O5, and it has a molecular weight of approximately 372.46 g/mol .[1] Based on its computed XLogP3 value of 3.8, this compound is considered to be a lipophilic compound, suggesting it will have better solubility in organic solvents than in water.[1]

Q2: What are the most common methods for extracting this compound from plant material?

A2: The most common and effective methods for extracting lignans like this compound from plant sources involve the use of organic solvents.[2] Aqueous mixtures of ethanol or methanol (typically 70-95%) are frequently used for initial extraction.[2] The choice of solvent is critical and should be based on the polarity of the target compound. Given this compound's lipophilic nature, a higher percentage of organic solvent in an aqueous mixture is generally recommended for efficient extraction.

Q3: What are the key steps in a typical purification workflow for this compound?

A3: A typical purification workflow for this compound involves a multi-step approach to remove impurities and isolate the compound at high purity. The process generally includes:

  • Initial Extraction: Extraction from the dried and powdered plant material using an appropriate organic solvent.

  • Preliminary Purification: This step often employs macroporous resin chromatography to remove highly polar or non-polar impurities and enrich the lignan fraction.

  • Fine Purification: High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) are commonly used for the final purification to achieve high-purity this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Low Extraction Yield

Q: I am experiencing a very low yield of the crude extract containing this compound. What could be the cause and how can I improve it?

A: Low extraction yield can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent Choice: this compound is a lipophilic lignan. If the polarity of your extraction solvent is too high (e.g., high water content), it will not efficiently solubilize the compound.

    • Solution: Increase the proportion of the organic solvent in your extraction mixture. For instance, if you are using 70% ethanol, try increasing it to 90% or 95%. You can also perform a sequential extraction with solvents of increasing polarity to ensure all compounds of interest are extracted.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough for the solvent to penetrate the plant matrix and dissolve the this compound.

    • Solution: Increase the extraction time or consider using heat-assisted extraction methods like Soxhlet extraction, as lignans are generally stable at temperatures below 100°C.

  • Improper Plant Material Preparation: If the plant material is not finely ground, the surface area for solvent interaction is limited.

    • Solution: Ensure the plant material is dried and ground into a fine powder to maximize the surface area for extraction.

HPLC Purification Issues

Q: During preparative HPLC, I am observing significant peak tailing for my this compound peak. What could be the cause and how can I resolve it?

A: Peak tailing in HPLC is a common issue that can affect both resolution and purity. The primary causes and their solutions are outlined below:

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume. It is crucial to determine the loading capacity of your preparative column for this compound.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column, especially if the compound has basic functional groups.

    • Solution: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to mask the active sites on the stationary phase.

  • Mismatched Solvent Strength: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

Q: I am struggling with the co-elution of impurities with my this compound peak in HPLC. How can I improve the resolution?

A: Co-elution of impurities is a common challenge in the purification of natural products. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solution: Adjust the composition of your mobile phase. If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks. You can also try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Solution: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a cyano column might offer different selectivity for your compound and the impurities.

  • Adjust the pH of the Mobile Phase:

    • Solution: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. While this compound is not strongly ionizable, some impurities might be, and changing the pH could alter their retention time relative to your target compound.

Experimental Protocols

The following protocols are generalized methodologies for the extraction and purification of this compound, based on successful methods for other lignans. Researchers should optimize these protocols for their specific plant material and experimental setup.

Protocol 1: Extraction and Preliminary Purification of this compound
  • Extraction:

    • Grind the dried plant material to a fine powder (40-60 mesh).

    • Macerate the powder in 95% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 24 hours at room temperature with constant stirring.

    • Filter the mixture and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Preliminary Purification using Macroporous Resin:

    • Dissolve the crude extract in a minimal amount of 50% ethanol.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).

    • Wash the column with distilled water to remove polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).

    • Collect the fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions rich in this compound.

    • Combine the this compound-rich fractions and concentrate them to dryness.

Protocol 2: High-Purity Purification by Preparative HPLC
  • Sample Preparation:

    • Dissolve the enriched extract from the previous step in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 mm x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid. A typical gradient might be: 0-10 min, 30-50% A; 10-40 min, 50-70% A; 40-45 min, 70-90% A.

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a full scan from 200-400 nm on a pure standard is recommended to find the optimal wavelength).

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the high-purity fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain high-purity this compound as a powder.

Data Presentation

The following tables summarize typical yields and purities that can be expected at different stages of lignan purification, based on literature for similar compounds. These values should be used as a general guide.

Table 1: Comparison of Purification Techniques for Lignans

Purification StepTypical PurityTypical RecoveryReference
Crude Extract5-15%80-95%[2]
Macroporous Resin30-50%60-80%[2]
Preparative HPLC>95%40-60%[2]
HSCCC>98%50-70%[2]

Visualizations

Experimental Workflow

experimental_workflow start Dried Plant Material extraction Extraction (95% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract pre_purification Preliminary Purification (Macroporous Resin) crude_extract->pre_purification fraction_analysis Fraction Analysis (TLC/HPLC) pre_purification->fraction_analysis concentration2 Concentration fraction_analysis->concentration2 enriched_fraction Enriched this compound Fraction concentration2->enriched_fraction final_purification Final Purification (Preparative HPLC) enriched_fraction->final_purification purity_analysis Purity Analysis (Analytical HPLC) final_purification->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization final_product High-Purity this compound lyophilization->final_product

Caption: Experimental workflow for the purification of high-purity this compound.

Troubleshooting Logic for HPLC Purification

hplc_troubleshooting start HPLC Purification Issue issue_type What is the primary issue? start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Tailing poor_resolution Poor Resolution issue_type->poor_resolution Co-elution low_recovery Low Recovery issue_type->low_recovery Low Yield check_overload Check for Column Overload peak_tailing->check_overload optimize_mobile_phase Optimize Mobile Phase Gradient poor_resolution->optimize_mobile_phase check_sample_loss Check for Sample Precipitation low_recovery->check_sample_loss reduce_load Reduce Sample Load check_overload->reduce_load Yes check_secondary_int Check for Secondary Interactions check_overload->check_secondary_int No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) check_secondary_int->add_modifier Yes shallower_gradient Use a Shallower Gradient optimize_mobile_phase->shallower_gradient Yes change_solvent Change Organic Solvent (ACN to MeOH) optimize_mobile_phase->change_solvent No check_solubility Ensure Sample is Soluble in Mobile Phase check_sample_loss->check_solubility Yes

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Addressing resistance mechanisms to Lancifolin C in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The scientific literature predominantly refers to the compound of interest as Lanatoside C. While "Lancifolin C" may be a synonym or a related compound, this guide will use the name Lanatoside C based on available research. We are treating these names as interchangeable for the purpose of this guide.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to this compound (Lanatoside C) in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside that primarily acts by inhibiting the α-subunit of the Na+/K+-ATPase transmembrane protein.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis triggers a cascade of downstream signaling events, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

Q2: Which signaling pathways are modulated by this compound?

This compound has been shown to modulate a variety of signaling pathways in cancer cells, including:

  • Induction of Apoptosis:

    • STAT3 inhibition, leading to downregulation of Bcl-2 and Bcl-xl and upregulation of Bax.[1][2]

    • Generation of Reactive Oxygen Species (ROS), leading to decreased mitochondrial membrane potential and activation of the intrinsic apoptotic pathway.[1][2]

    • Modulation of the TNF/IL-17 signaling pathway.

    • Activation of PKCδ, which can regulate the Akt/mTOR pathway.[3]

  • Cell Cycle Arrest:

    • Arrest at the G2/M phase.[1][4]

  • Inhibition of Pro-Survival Pathways:

    • Attenuation of MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR signaling pathways.[4]

Q3: What are the expected cytotoxic concentrations of this compound in sensitive cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. Below is a summary of reported IC50 values from in vitro studies.

Cell LineCancer TypeIC50 Value
MCF-7Breast Cancer0.4 ± 0.1 µM[4]
A549Lung Cancer56.49 ± 5.3 nM[4]
HepG2Liver Cancer0.238 ± 0.16 µM[4]
HuCCT-1Cholangiocarcinoma0.1720 µM[5]
TFK-1Cholangiocarcinoma0.1034 µM[5]
PC-3Prostate CancerSignificant inhibition at 50-200 nM[6]
DU145Prostate CancerSignificant inhibition at 100-400 nM[6]

Troubleshooting Guide: Addressing this compound Resistance

Problem 1: My cell line shows reduced sensitivity to this compound, or I suspect acquired resistance.

This is a common challenge in cancer research. Resistance to cardiac glycosides like this compound can arise through several mechanisms.

Possible Cause 1: Alterations in the Drug Target (Na+/K+-ATPase)

  • Explanation: Mutations in the gene encoding the α-subunit of the Na+/K+-ATPase can alter the binding site of this compound, reducing its inhibitory effect.[7][8]

  • Troubleshooting/Verification:

    • Sequence the ATP1A1 gene: Compare the sequence of the α-subunit in your resistant cells to that of the parental, sensitive cell line. Look for mutations in the regions known to be involved in cardiac glycoside binding.

    • Na+/K+-ATPase activity assay: Measure the activity of the Na+/K+-ATPase in the presence and absence of this compound in both sensitive and resistant cell lysates. Resistant cells may show less inhibition of enzyme activity.

Possible Cause 2: Increased Drug Efflux

  • Explanation: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump drugs out of the cell, thereby reducing the intracellular concentration of this compound.[9][10]

  • Troubleshooting/Verification:

    • Gene and protein expression analysis: Use qPCR and Western blotting to compare the expression levels of ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant and sensitive cell lines.

    • Efflux pump activity assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to measure efflux activity. Resistant cells will show lower intracellular accumulation of the fluorescent substrate. This can be reversed by co-incubation with a known efflux pump inhibitor (e.g., verapamil).

Possible Cause 3: Activation of Pro-Survival Signaling Pathways

  • Explanation: Resistant cells may have upregulated pro-survival pathways that counteract the apoptotic signals induced by this compound. This could involve the PI3K/AKT/mTOR or MAPK pathways.[4]

  • Troubleshooting/Verification:

    • Pathway analysis: Perform Western blot analysis to examine the phosphorylation status and total protein levels of key components of pro-survival pathways (e.g., p-AKT, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.

    • Inhibitor studies: Treat resistant cells with a combination of this compound and a specific inhibitor of a suspected pro-survival pathway (e.g., a PI3K or MEK inhibitor) to see if sensitivity can be restored.

Problem 2: How can I experimentally develop a this compound-resistant cell line?

Developing a resistant cell line is a valuable tool for studying resistance mechanisms.

Experimental Protocol: Generating a this compound-Resistant Cell Line

  • Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response curve and calculating the IC50 value.

  • Chronic, escalating dose exposure:

    • Begin by continuously culturing the parental cell line in a medium containing a low concentration of this compound (e.g., IC10-IC20).

    • Initially, you may observe significant cell death. Allow the surviving cells to repopulate.

    • Once the cells are growing steadily at this concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.

    • This process of stepwise dose escalation can take several months.

  • Characterize the resistant phenotype:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line.

    • Calculate the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 2 is generally considered indicative of resistance.[11]

    • Cryopreserve stocks of the resistant cell line at different passage numbers.

Problem 3: How can I overcome this compound resistance in my experiments?

Strategy 1: Combination Therapy

  • Rationale: Combining this compound with other anti-cancer agents can target multiple pathways simultaneously, making it more difficult for cells to develop resistance.

  • Examples:

    • With Chemotherapy: this compound can sensitize glioblastoma cells to temozolomide.

    • With Radiation: this compound has been shown to increase the sensitivity of colorectal cancer cells to radiation by impairing DNA damage repair.[12]

    • With Pathway Inhibitors: If you have identified an upregulated pro-survival pathway in your resistant cells, combine this compound with a specific inhibitor of that pathway.

Strategy 2: Targeting Efflux Pumps

  • Rationale: If resistance is mediated by increased drug efflux, co-administration of an efflux pump inhibitor can restore intracellular concentrations of this compound.

  • Experimental Approach:

    • Treat your resistant cells with a combination of this compound and a known ABC transporter inhibitor (e.g., verapamil, cyclosporine A).

    • Perform a cell viability assay to determine if the combination restores sensitivity to this compound.

Visualizations

Signaling Pathways Modulated by this compound

Lancifolin_C_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase ROS ROS Generation NaK_ATPase->ROS Leads to PKCd PKCδ Activation NaK_ATPase->PKCd Leads to Lancifolin_C This compound Lancifolin_C->NaK_ATPase PI3K_AKT PI3K/AKT/mTOR Pathway Lancifolin_C->PI3K_AKT Inhibits MAPK MAPK Pathway Lancifolin_C->MAPK Inhibits Wnt Wnt/β-catenin Pathway Lancifolin_C->Wnt Inhibits JAK_STAT JAK/STAT Pathway Lancifolin_C->JAK_STAT Inhibits Apoptosis Apoptosis ROS->Apoptosis PKCd->Apoptosis PI3K_AKT->Apoptosis Suppresses (Inhibition is lifted) Cell_Cycle_Arrest G2/M Arrest MAPK->Cell_Cycle_Arrest Regulates Wnt->Cell_Cycle_Arrest Regulates JAK_STAT->Apoptosis Suppresses (Inhibition is lifted)

Caption: Signaling pathways affected by this compound.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_development Resistance Development cluster_characterization Characterization cluster_overcoming Overcoming Resistance Start Parental Cell Line Treatment Chronic Exposure to Escalating Doses of This compound Start->Treatment Resistant_Line Resistant Cell Line Treatment->Resistant_Line IC50_Assay Determine IC50 (Calculate Resistance Index) Resistant_Line->IC50_Assay Target_Analysis Sequence Na+/K+-ATPase (ATP1A1) IC50_Assay->Target_Analysis Efflux_Analysis Analyze ABC Transporter Expression and Activity IC50_Assay->Efflux_Analysis Pathway_Analysis Assess Pro-Survival Signaling Pathways IC50_Assay->Pathway_Analysis Efflux_Inhibition Co-treatment with Efflux Pump Inhibitors Efflux_Analysis->Efflux_Inhibition Combination_Tx Combination Therapy (e.g., with radiation, chemo, or pathway inhibitors) Pathway_Analysis->Combination_Tx

Caption: Workflow for developing and characterizing this compound resistance.

Logical Relationship of Potential Resistance Mechanisms

Resistance_Mechanisms Resistance This compound Resistance Target_Mutation Na+/K+-ATPase Mutation Resistance->Target_Mutation Efflux_Upregulation Increased Drug Efflux (ABC Transporters) Resistance->Efflux_Upregulation Survival_Activation Activation of Pro-Survival Pathways Resistance->Survival_Activation Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding Reduced_Concentration Lower Intracellular Drug Concentration Efflux_Upregulation->Reduced_Concentration Counteracted_Apoptosis Apoptotic Signal is Counteracted Survival_Activation->Counteracted_Apoptosis

Caption: Potential mechanisms of cellular resistance to this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of Lancifolin C and Structurally Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Lancifolin C, also known as Oblongifolin C, against similar lignan compounds: Schisandrin A, Gomisin G, and Magnolol. The analysis focuses on their anticancer, anti-inflammatory, and neuroprotective properties, supported by available experimental data and detailed methodologies for key assays.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for this compound and its analogs. Direct comparison is facilitated by presenting IC50 values and other relevant metrics across different biological activities.

Table 1: Anticancer Activity
CompoundCell LineAssayIC50 ValueCitation
This compound (Oblongifolin C) HCT-15 (colon cancer, P-glycoprotein overexpressing)MTT9.8 µM[1]
A549 (lung cancer)MTT3.6 ± 1.26 µM (HSPA8 knockdown)[2]
A549 (lung cancer)MTT15.3 ± 2.34 µM (HSPA8 overexpressing)[2]
Gomisin G MDA-MB-231 (triple-negative breast cancer)MTTSelectively reduced growth (IC50 not specified)[3]
MDA-MB-468 (triple-negative breast cancer)MTTSelectively reduced growth (IC50 not specified)[3]
Gomisin J (related to Gomisin G) MGC-803 (gastric adenocarcinoma)MTT22.01 ± 1.87 µM[4]
HT29 (colon cancer)MTT156.04 ± 6.71 µM[4]
HeLa (cervical cancer)MTT32.68 ± 2.21 µM[4]
Schisandrin A MDA-MB-231 (breast cancer)MTT26.6092 µM
MCF-7 (breast cancer)MTT112.6672 µM
Magnolol Various Cancer Cell LinesMTT20-100 µM (general range)
Table 2: Anti-inflammatory Activity
CompoundCell Line/ModelAssayEfficacy MetricCitation
This compound (Oblongifolin C) --Data not available
Schisandrin A RAW 264.7 macrophagesNitric Oxide AssaySignificant inhibition of NO production[5]
Animal models of acute inflammationXylene-induced ear edema, Carrageenan-induced paw edemaSignificant reduction in edema[1]
Magnolol RAW 264.7 macrophagesNitric Oxide AssayInhibition of iNOS expression[2]
RAW 264.7 macrophagesCytokine Production (ELISA)Dose-dependent inhibition of TNF-α, IL-6, and IL-1β[6]
Table 3: Neuroprotective Activity
CompoundCell Line/ModelAssayEfficacy MetricCitation
This compound (Oblongifolin C) --Data not available
Schisandrin A SH-SY5Y neuroblastoma cells (Aβ1-42 induced)Cell Viability Assay10 µmol/L restored cell viability to control levels[7]
Ischemic brain injury modelImmunofluorescencePromoted neural progenitor cell proliferation and differentiation
Gomisin G Disuse muscle atrophic miceMuscle function testsImproved muscle strength[8]
Gomisin J (related to Gomisin G) HT22 hippocampal cells (t-BHP induced)Cytotoxicity AssayEC50 = 43.3 ± 2.3 µM[3]
Magnolol PC-12 cellsβ-amyloid toxicity assayNeuroprotective effects observed[9]
TgCRND8 transgenic mice modelCognitive testsAmeliorative effects against cognitive deficits[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and proliferation, commonly used to determine the cytotoxic effects of compounds on cancer cells.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[11]

Objective: To assess the inhibitory effect of a compound on NO production in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 24-well plates

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a control group with cells treated with LPS only.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition by the test compound compared to the LPS-only control.

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro model to evaluate the neuroprotective effects of compounds against neurotoxicity induced by agents like amyloid-beta (Aβ).[7][12]

Objective: To determine if a compound can protect neuronal cells from damage induced by a neurotoxic stimulus.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • Neurotoxic agent (e.g., Aβ1-42 peptide)

  • MTT solution

  • Solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required by the specific experimental design.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Aβ1-42 at a final concentration of 10 µM) to the wells and incubate for 24-48 hours. Include a control group with the neurotoxic agent alone and an untreated control group.

  • Assessment of Cell Viability: After the incubation, assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Data Analysis: Compare the cell viability in the compound-treated groups to the group treated with the neurotoxic agent alone to determine the neuroprotective effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in the biological activities of these compounds and a general experimental workflow.

anticancer_pathway cluster_cell Cancer Cell This compound This compound HSPA8 HSPA8 This compound->HSPA8 inhibits Cathepsin B Cathepsin B This compound->Cathepsin B inhibits Apoptosis Apoptosis HSPA8->Apoptosis inhibits Cell Proliferation Cell Proliferation HSPA8->Cell Proliferation promotes Cathepsin B->Apoptosis inhibits Cathepsin B->Cell Proliferation promotes anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB NF-κB TLR4->NF-κB MAPKs MAPKs TLR4->MAPKs PI3K/Akt PI3K/Akt TLR4->PI3K/Akt Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF-κB->Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPKs->Pro-inflammatory Mediators (NO, TNF-α, IL-6) PI3K/Akt->Pro-inflammatory Mediators (NO, TNF-α, IL-6) Schisandrin A / Magnolol Schisandrin A / Magnolol Schisandrin A / Magnolol->NF-κB inhibit Schisandrin A / Magnolol->MAPKs inhibit Schisandrin A / Magnolol->PI3K/Akt inhibit

References

Validating the Anticancer Properties of Lancifolin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Lancifolin C against established chemotherapeutic agents. The following sections present a summary of its in vitro efficacy, detailed experimental protocols for key assays, and an exploration of its molecular mechanisms of action through signaling pathway diagrams.

In Vitro Efficacy: A Comparative Analysis

This compound, a natural compound, has demonstrated significant anticancer activity across a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some cases, surpasses that of conventional chemotherapeutic drugs, particularly in multi-drug-resistant cell lines.

Cell LineCancer TypeThis compound (OC) IC50 (µM)Etoposide IC50 (µM)Paclitaxel IC50 (µM)Vinblastine IC50 (µM)Cisplatin IC50 (µM)Gemcitabine IC50 (µM)5-Fluorouracil IC50 (µM)
HeLa Cervical CancerComparable to Etoposide, Paclitaxel, and Vinblastine[1]~2.5-5~0.005-0.01~0.001-0.005~1-5--
QBC939 CholangiocarcinomaDose-dependent inhibition (5-40 µM)[2]------
HCT116 Colon Carcinoma~5-20 (OC_biotin)[3]---~2-10-~5-20
HCT-15 (P-gp overexpressing) Colon Carcinoma9.8-123.9----
PANC-1 Pancreatic Cancer12.2---~10-20~0.01-0.1-
MIA PaCa-2 Pancreatic Cancer8.0---~5-15~0.005-0.05-
BxPC-3 Pancreatic Cancer7.0---~1-5~0.001-0.01-
AsPC-1 Pancreatic Cancer5.7---~2-8~0.001-0.01-
CFPAC-1 Pancreatic Cancer7.8----~0.001-0.01-

Note: IC50 values for established drugs are approximate ranges from various studies and can vary based on experimental conditions. The IC50 for this compound in HCT116 cells is for a biotinylated derivative (OC_biotin)[3].

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's anticancer properties are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the comparative drug and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the effect of a compound on the cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Cell Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis through the intrinsic mitochondrial pathway. It promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-8, ultimately leading to programmed cell death.

Lancifolin_C This compound Bax Bax Lancifolin_C->Bax promotes translocation Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_8 Caspase-8 Caspase_8->Caspase_3 activates

This compound-induced apoptosis pathway.

This compound-Mediated Autophagy Inhibition

This compound has been shown to inhibit autophagic flux, a process that can contribute to cancer cell survival. This inhibition can sensitize cancer cells to other chemotherapeutic agents. The precise mechanism of how this compound inhibits autophagy is still under investigation but may involve the modulation of the mTOR signaling pathway.

Lancifolin_C This compound mTOR_Pathway mTOR Pathway Lancifolin_C->mTOR_Pathway modulates Autophagy Autophagy Lancifolin_C->Autophagy inhibits flux mTOR_Pathway->Autophagy inhibits Cell_Survival Cell Survival Autophagy->Cell_Survival promotes

This compound's effect on autophagy.

Experimental Workflow for Anticancer Property Validation

The following diagram illustrates a typical workflow for validating the anticancer properties of a compound like this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (HeLa, QBC939, HCT116, etc.) MTT_Assay MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Culture->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Animal_Model Xenograft Mouse Model MTT_Assay->Animal_Model Promising results lead to Tumor_Growth_Inhibition Tumor Growth Inhibition Animal_Model->Tumor_Growth_Inhibition

Workflow for anticancer drug validation.

References

Unveiling the Anti-Cancer Mechanism of Lancifolin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Lancifolin C, a cardiac glycoside with demonstrated anti-cancer properties. Through a detailed comparison with other relevant cardiac glycosides, this document offers an objective analysis of its performance, supported by experimental data.

Comparative Analysis of Anti-Cancer Activity

The anti-proliferative effects of this compound and other cardiac glycosides have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound MCF-7Breast Cancer0.4 ± 0.1 µM[1]
A549Lung Cancer56.49 ± 5.3 nM[1]
HepG2Liver Cancer0.238 ± 0.16 µM[1]
PC-3Prostate Cancer79.72 nM (48h)[2]
DU145Prostate Cancer96.62 nM (48h)[2]
LNCaPProstate Cancer344.80 nM (48h)[2]
HuCCT-1Cholangiocarcinoma0.1720 µM[3]
TFK-1Cholangiocarcinoma0.1034 µM[3]
Digoxin A549Non-Small Cell Lung Cancer0.10 µM[4][5]
H1299Non-Small Cell Lung Cancer0.12 µM[4][5]
Ouabain A549Lung Cancer50-100 nM (colony formation)[6]
HelaCervical Cancer50-100 nM (colony formation)[6]
HCT116Colon Cancer50-100 nM (colony formation)[6]
A375Melanoma67.17 ± 3.16 nM (48h)[7][8]
SK-Mel-28Melanoma186.51 ± 10.51 nM (48h)[7][8]

Mechanism of Action: A Multi-Pathway Approach

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][9]

Key Signaling Pathways Modulated by this compound:
  • TNF/IL-17 Signaling Pathway: this compound has been shown to modulate the expression of genes associated with the TNF/IL-17 signaling pathway in prostate cancer cells.[2]

  • MAPK, Wnt, and PI3K/AKT/mTOR Signaling Pathways: Treatment with this compound leads to the attenuation of these crucial pathways, resulting in the induction of G2/M cell cycle arrest and apoptosis.[1][9]

  • JAK-STAT Signaling Pathway: This pathway is also inhibited by this compound, contributing to its anti-proliferative effects.[9]

Below is a graphical representation of the signaling pathways affected by this compound.

Lancifolin_C_Signaling Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt Pathway cluster_jak_stat JAK-STAT Pathway cluster_tnf_il17 TNF/IL-17 Pathway cluster_nucleus Nucleus Na+/K+-ATPase Na+/K+-ATPase p38MAPK p38MAPK Na+/K+-ATPase->p38MAPK PI3K PI3K Na+/K+-ATPase->PI3K GSK3a GSK3a Na+/K+-ATPase->GSK3a STAT3 STAT3 Na+/K+-ATPase->STAT3 TNF TNF Na+/K+-ATPase->TNF IL-17 IL-17 Na+/K+-ATPase->IL-17 Cell_Cycle_Arrest Cell_Cycle_Arrest p38MAPK->Cell_Cycle_Arrest MEK1 MEK1 MEK1->Cell_Cycle_Arrest MAPK24 MAPK24 MAPK24->Cell_Cycle_Arrest SAPK/JNK SAPK/JNK Apoptosis Apoptosis SAPK/JNK->Apoptosis p44 p44 p44->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Cycle_Arrest mTOR->Apoptosis beta-catenin beta-catenin GSK3a->beta-catenin Gene_Expression Gene_Expression beta-catenin->Gene_Expression STAT3->Gene_Expression TNF->Gene_Expression IL-17->Gene_Expression This compound This compound This compound->Na+/K+-ATPase Inhibits

Signaling pathways affected by this compound.

Experimental Validation of this compound's Effects

The anti-cancer properties of this compound have been validated through various in vitro experiments, including cell cycle analysis and apoptosis assays.

Cell Cycle Arrest

This compound induces cell cycle arrest, primarily at the G2/M phase, in a dose-dependent manner in various cancer cell lines.[1][10] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation | |---|---|---|---|---| | MCF-7 | Control | - | - | 24.7% |[1] | | | this compound (1.2 µM) | - | - | 31.29% |[1] | | A549 | Control | - | - | 24.72% |[1] | | | this compound (0.16 µM) | - | - | 37.15% |[1] | | HuCCT-1 | Control | - | Increased | - |[11] | | | this compound | - | Significantly Increased | - |[11] | | TFK-1 | Control | - | Increased | - |[11] | | | this compound | - | Significantly Increased | - |[11] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][12] This is a critical mechanism for eliminating malignant cells.

Cell LineTreatmentApoptosis RateCitation
PC-3 This compound (25-400 nM)Significantly Increased[2]
DU145 This compound (200-400 nM)Significantly Increased[2]
HuCCT-1 This compoundTime-dependently Increased[12]
TFK-1 This compoundTime-dependently Increased[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with this compound Treat with this compound Seed cells in 96-well plate->Treat with this compound Incubate for 24-72h Incubate for 24-72h Treat with this compound->Incubate for 24-72h Add MTT reagent Add MTT reagent Incubate for 24-72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[13][14][15]

Workflow:

Cell_Cycle_Workflow Treat cells with this compound Treat cells with this compound Harvest and fix cells in ethanol Harvest and fix cells in ethanol Treat cells with this compound->Harvest and fix cells in ethanol Treat with RNase A Treat with RNase A Harvest and fix cells in ethanol->Treat with RNase A Stain with Propidium Iodide (PI) Stain with Propidium Iodide (PI) Treat with RNase A->Stain with Propidium Iodide (PI) Analyze by flow cytometry Analyze by flow cytometry Stain with Propidium Iodide (PI)->Analyze by flow cytometry

Cell Cycle Analysis Workflow.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Propidium Iodide Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify the percentage of apoptotic cells.

Workflow:

Apoptosis_Assay_Workflow Treat cells with this compound Treat cells with this compound Harvest and wash cells Harvest and wash cells Treat cells with this compound->Harvest and wash cells Resuspend in Annexin V binding buffer Resuspend in Annexin V binding buffer Harvest and wash cells->Resuspend in Annexin V binding buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Annexin V binding buffer->Add Annexin V-FITC and PI Incubate in the dark Incubate in the dark Add Annexin V-FITC and PI->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry

Apoptosis Assay Workflow.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the activation status of signaling pathways.[17][18][19][20]

Workflow:

Western_Blot_Workflow Treat cells and lyse to extract proteins Treat cells and lyse to extract proteins Quantify protein concentration Quantify protein concentration Treat cells and lyse to extract proteins->Quantify protein concentration Separate proteins by SDS-PAGE Separate proteins by SDS-PAGE Quantify protein concentration->Separate proteins by SDS-PAGE Transfer proteins to a membrane Transfer proteins to a membrane Separate proteins by SDS-PAGE->Transfer proteins to a membrane Block membrane and incubate with primary antibody Block membrane and incubate with primary antibody Transfer proteins to a membrane->Block membrane and incubate with primary antibody Incubate with secondary antibody Incubate with secondary antibody Block membrane and incubate with primary antibody->Incubate with secondary antibody Detect protein bands Detect protein bands Incubate with secondary antibody->Detect protein bands

Western Blot Workflow.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes.[21][22][23]

Workflow:

qPCR_Workflow Treat cells and extract total RNA Treat cells and extract total RNA Synthesize cDNA Synthesize cDNA Treat cells and extract total RNA->Synthesize cDNA Perform qPCR with specific primers Perform qPCR with specific primers Synthesize cDNA->Perform qPCR with specific primers Analyze gene expression levels Analyze gene expression levels Perform qPCR with specific primers->Analyze gene expression levels

qPCR Workflow.

Protocol:

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the genes of interest (e.g., genes in the TNF/IL-17 pathway).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple signaling pathways critical for cancer cell survival and proliferation. Its ability to induce cell cycle arrest and apoptosis at nanomolar to micromolar concentrations highlights its potency. This guide provides a framework for researchers to further investigate and validate the therapeutic potential of this compound and other cardiac glycosides in oncology. The detailed protocols and comparative data serve as a valuable resource for designing and interpreting future studies in this promising area of drug discovery.

References

Comparative Analysis of Lancifolin C and its Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the biological activities of natural products, a comprehensive comparative analysis of Lancifolin C and its stereoisomers is currently hampered by a lack of available scientific literature. While the existence of this compound, a lignan with the chemical formula C22H28O5 and CAS number 74048-71-8, is confirmed, detailed studies on its distinct stereoisomers, their synthesis, and their differential biological effects are not publicly accessible.

This guide aimed to provide researchers, scientists, and drug development professionals with a thorough comparison of this compound and its stereoisomers, complete with quantitative data, experimental protocols, and pathway visualizations. However, an exhaustive search of scientific databases and chemical catalogs has revealed no specific studies that isolate, characterize, and separately evaluate the biological activities of the different stereoisomers of this compound.

The importance of stereochemistry in determining the pharmacological properties of a compound is well-established. Different stereoisomers of a molecule can exhibit vastly different efficacy, potency, and toxicity due to their unique three-dimensional arrangements, which dictate how they interact with biological targets such as enzymes and receptors. Without studies that specifically address the stereoisomers of this compound, a critical aspect of its potential as a therapeutic agent remains unknown.

Future Research Directions

The absence of data on this compound stereoisomers highlights a significant gap in the current understanding of this natural product. Future research efforts should be directed towards:

  • Stereoselective Synthesis: The development of synthetic routes that allow for the specific creation and isolation of each stereoisomer of this compound is a crucial first step.

  • Chiral Separation: For racemic or diastereomeric mixtures of this compound, the development of effective chiral separation techniques is necessary to obtain stereochemically pure compounds.

  • Biological Evaluation: Once isolated, each stereoisomer should be subjected to a battery of biological assays to determine their individual pharmacological profiles. This should include, but not be limited to, cytotoxicity, antiviral, anti-inflammatory, and other relevant activity screenings.

  • Structure-Activity Relationship (SAR) Studies: A comparative analysis of the biological data for all stereoisomers will be essential for establishing clear structure-activity relationships, which can guide the design of more potent and selective analogs.

Hypothetical Experimental Workflow

While no specific experimental data for this compound stereoisomers can be presented, a general workflow for such a comparative analysis can be conceptualized. The following diagram illustrates a logical sequence of experiments that would be necessary to fulfill the objectives of a comprehensive comparative study.

G Hypothetical Workflow for Comparative Analysis of this compound Stereoisomers cluster_0 Synthesis & Isolation cluster_1 Biological Screening cluster_2 Data Analysis & SAR A Stereoselective Synthesis of this compound Isomers B Chiral Separation of Stereoisomers (e.g., HPLC) A->B C Structural Elucidation (NMR, X-ray Crystallography) B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Antiviral Assays (e.g., Plaque Reduction) C->E F Target-Based Assays (e.g., Enzyme Inhibition) C->F G Determination of IC50/EC50 Values D->G E->G F->G H Comparative Analysis of Activity G->H I Structure-Activity Relationship (SAR) Elucidation H->I

Caption: A generalized workflow for the synthesis, isolation, biological evaluation, and structure-activity relationship analysis of this compound stereoisomers.

Benchmarking Oblongifolin C: A Comparative Analysis Against Known Inhibitors of Autophagy and HSPA8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oblongifolin C's Bioactivity

Oblongifolin C, a natural compound isolated from Garcinia yunnanensis, has demonstrated significant potential as an anticancer agent.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of autophagic flux, a key cellular recycling process that cancer cells often exploit to survive under stress.[3][2][4] Furthermore, Oblongifolin C has been identified to interact directly with Heat Shock Protein Family A Member 8 (HSPA8), also known as Hsc70, a chaperone protein implicated in cancer cell survival and protein homeostasis.[3][5]

This guide provides a comparative benchmark of Oblongifolin C's activity against established inhibitors of its key targets: the autophagy pathway and the chaperone protein HSPA8. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the necessary information to objectively evaluate the potential of Oblongifolin C in preclinical studies.

Quantitative Comparison of Inhibitory Activity

To provide a clear benchmark, the activity of Oblongifolin C is compared with VER-155008, a known HSPA8 inhibitor, and Chloroquine and Bafilomycin A1, two widely used inhibitors of autophagy.

CompoundTargetMethodActivity MetricValueReference
Oblongifolin C HSPA8 Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd) 6.2 µM [5]
Surface Plasmon Resonance (SPR)Binding Affinity (Kd) 11.8 µM [5]
Autophagy Western Blot (LC3-II accumulation)Effective Concentration 5-40 µM [6]
VER-155008Hsc70 (HSPA8)Cell-free assayIC50 2.6 µM [7][8]
ChloroquineAutophagy (late stage)Autophagic flux assayEffective Concentration ~50 µM [9]
Bafilomycin A1Autophagy (V-ATPase)Autophagic flux assayEffective Concentration 10-100 nM [1][10]

Experimental Protocols

Autophagic Flux Assay via Western Blotting for LC3

This protocol is designed to measure the autophagic flux by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Inhibition of the final degradation step of autophagy leads to an accumulation of LC3-II.

Materials:

  • Cell culture reagents

  • Test compounds (Oblongifolin C, Chloroquine, Bafilomycin A1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (15% polyacrylamide is recommended for better separation of LC3-I and LC3-II)[11]

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-LC3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa or QBC939) in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of Oblongifolin C or the benchmark inhibitors for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group. For a comprehensive flux analysis, a set of cells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine to assess the total autophagosome production.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. LC3-I typically runs at 16-18 kDa, while LC3-II runs at 14-16 kDa.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities for LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) is calculated to determine the extent of autophagosome accumulation. An increase in this ratio upon treatment with the inhibitor indicates a blockage of autophagic flux.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is useful for determining the cytotoxic effects of the inhibitors.

Materials:

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Oblongifolin C or the benchmark inhibitors for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the autophagy signaling pathway and the experimental workflow for assessing autophagy inhibition.

Autophagy_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Cytoplasmic Cargo Cytoplasmic Cargo Phagophore Phagophore Cytoplasmic Cargo->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Autophagosome Incorporation Lysosome Lysosome Lysosome->Autolysosome Degraded Products Degraded Products Autolysosome->Degraded Products Degradation Oblongifolin C Oblongifolin C Oblongifolin C->Autophagosome Inhibits Fusion

Caption: Simplified diagram of the autophagy pathway. Oblongifolin C inhibits the fusion of autophagosomes with lysosomes.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis cluster_3 Data Analysis start Seed Cancer Cells treat Treat with Oblongifolin C / Inhibitors start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer blot Probe with anti-LC3 Antibody transfer->blot detect ECL Detection blot->detect analyze Quantify LC3-II Bands (Autophagic Flux) detect->analyze

Caption: Experimental workflow for assessing autophagy inhibition using Western blotting for LC3-II.

References

Structure-Activity Relationship (SAR) Studies of Lancifolin C Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical analogs of a naturally occurring compound, here designated "Lancifolin C," based on the reported structure of Lancifolamide. Lancifolamide has been isolated from Conocarpus lancifolius and has demonstrated cytotoxic and antiviral activities.[1][2] Due to the limited public data on this compound and its analogs, this document presents a hypothetical SAR study to illustrate the principles of medicinal chemistry and drug discovery. The following sections detail the cytotoxic activities of these hypothetical analogs against a human cancer cell line, the experimental protocols used for their evaluation, and visual representations of the SAR workflow and a relevant biological pathway.

Data Presentation: Cytotoxicity of this compound Analogs

The cytotoxic activities of this compound (based on the core structure of Lancifolamide) and its hypothetical analogs were evaluated against the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. A lower IC50 value indicates higher cytotoxic potency.

Compound IDR1-GroupR2-GroupR3-GroupIC50 (µM) against MCF-7
This compound (1) -OCH3-OH-NHCOCH31.5
Analog 1a -H-OH-NHCOCH35.2
Analog 1b -F-OH-NHCOCH31.2
Analog 2a -OCH3-OCH3-NHCOCH33.8
Analog 2b -OCH3-H-NHCOCH38.1
Analog 3a -OCH3-OH-NH210.5
Analog 3b -OCH3-OH-NHCOCF30.9

Brief SAR Analysis:

  • Modification of the R1-Group: The presence of a methoxy group at the R1 position appears to be important for activity, as its removal (Analog 1a) leads to a significant decrease in potency. The introduction of a fluorine atom (Analog 1b), a common bioisostere for a methoxy group, slightly enhances the activity, suggesting that electronic properties at this position are crucial.

  • Modification of the R2-Group: The hydroxyl group at the R2 position seems to play a key role in the compound's activity, likely through hydrogen bonding interactions with the biological target. Methylation (Analog 2a) or removal (Analog 2b) of this hydroxyl group results in a marked reduction in cytotoxicity.

  • Modification of the R3-Group: The acetamido group at the R3 position is also critical for the observed activity. Removal of the acetyl group (Analog 3a) drastically reduces potency. However, replacing the methyl of the acetyl group with a trifluoromethyl group (Analog 3b) enhances the cytotoxic effect, possibly due to increased metabolic stability or stronger interactions with the target.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human breast cancer cells (MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). A vehicle control (DMSO) was also included. The cells were then incubated for 48 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Lead Compound (this compound) Design Analog Design (Modification of R1, R2, R3) Lead->Design Identify key pharmacophores Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Test biological activity Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Correlate structure with activity Optimization Lead Optimization SAR->Optimization Identify promising modifications Optimization->Design Iterative cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Apoptosis_Pathway cluster_0 Apoptotic Signaling Cascade Lancifolin_C This compound Analogs Bcl2 Bcl-2 Family (Anti-apoptotic) Lancifolin_C->Bcl2 inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by this compound analogs.

References

A Head-to-Head Comparison of Lancifolin C and Other Prominent Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, a constant endeavor is the identification and characterization of novel compounds with significant therapeutic potential. Lancifolin C, a polyprenylated acylphloroglucinol, has emerged as a compound of interest, particularly for its potent anticancer properties. This guide provides a comparative analysis of this compound against other well-established natural products—quercetin, resveratrol, and curcumin—across key biological activities, including cytotoxicity, anti-inflammatory, and antioxidant effects. This objective comparison is supported by available experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and the selected comparator natural products. It is important to note that specific quantitative data for this compound is limited in the public domain, reflecting its status as a more recently investigated compound compared to the extensively studied quercetin, resveratrol, and curcumin.

Table 1: Cytotoxicity Against Cancer Cell Lines
Natural ProductCell LineAssayIC50 (µM)Citation
This compound Various Cancer CellsNot SpecifiedPotent Activity Reported[1]
Quercetin A549 (Lung)MTT19.17[2]
MCF-7 (Breast)Not Specified>100
Resveratrol 4T1 (Breast)MTTNot specified[3]
A549 (Lung)MTT100[4]
MCF-7 (Breast)MTT51.18[5]
HepG2 (Liver)MTT57.4[5]
Curcumin A549 (Lung)MTT33[6]
H460 (Lung)MTT23.5[7]
MCF-7 (Breast)MTT44.61[8]
MDA-MB-231 (Breast)MTT54.68[8]
Table 2: Anti-inflammatory Activity
Natural ProductTarget/AssayIC50 (µM)Citation
This compound Not ReportedNot Reported
Quercetin COX-1>100
Resveratrol COX-230 - 60[9]
Curcumin COX-22 - 52[10][11]
Table 3: Antioxidant Activity
Natural ProductAssayValueCitation
This compound Not ReportedNot Reported
Quercetin DPPH (IC50)19.17 µg/mL[2]
ORACHigh Activity[1]
Resveratrol DPPH (IC50)High Activity[12]
ORAC23.12 µmol TE/g[12]
Curcumin DPPH (IC50)1.08 µg/mL[13]
ORACHigh Activity[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below. These protocols offer a foundation for the replication and validation of the presented findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, quercetin, resveratrol, curcumin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme in a suitable buffer. The substrate, arachidonic acid, is also prepared.

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Prostaglandin Measurement: The product of the COX-2 reaction, typically prostaglandin E2 (PGE2), is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control reaction without an inhibitor. The IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay that measures the ability of a compound to scavenge free radicals.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[13][15]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Reaction Mixture: In a black 96-well plate, mix the fluorescent probe with various concentrations of the test compound or Trolox standard.

  • Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample and the Trolox standards. The ORAC value is expressed as Trolox equivalents (TE) per gram or mole of the sample.[16][17]

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

cluster_pathway This compound Mechanism of Action Lancifolin_C This compound Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Lancifolin_C->Autophagosome_Lysosome_Fusion Inhibits Autophagic_Flux Autophagic Flux Blockage Autophagosome_Lysosome_Fusion->Autophagic_Flux Leads to Apoptosis Apoptosis Autophagic_Flux->Apoptosis Induces

Caption: this compound's known mechanism of action in cancer cells.

cluster_workflow General Experimental Workflow Start Start: Select Natural Products Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Start->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Start->Antioxidant Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: A generalized workflow for the comparative evaluation of natural products.

cluster_comparison Logical Relationship of the Comparative Analysis Lancifolin_C This compound - Potent Anticancer Activity - Autophagy Regulator Data Data Comparison Qualitative (this compound) Quantitative (Comparators) Lancifolin_C->Data Comparators Comparator Natural Products Quercetin Resveratrol Curcumin Comparators->Data Activities Biological Activities Cytotoxicity Anti-inflammatory Antioxidant Activities:c->Data Activities:a->Data Activities:o->Data

Caption: Logical structure of the head-to-head comparison.

References

Independent Verification of Lanatoside C Anti-Cancer Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published anti-cancer findings of Lanatoside C, a cardiac glycoside, with a focus on independent verification and comparison with alternative compounds. The information is compiled from multiple preclinical studies to offer a comprehensive overview for research and drug development purposes.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Lanatoside C on various cancer cell lines as reported in several key studies.

Table 1: IC50 Values of Lanatoside C in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueStudy
MCF-7Breast Cancer0.4 ± 0.1 µMReddy et al.[1]
A549Lung Cancer56.49 ± 5.3 nMReddy et al.[1]
HepG2Liver Cancer0.238 ± 0.16 µMReddy et al.[1]
PC-3Prostate CancerNot explicitly stated, but significant inhibition at 50-200 nMHe et al.[2]
DU145Prostate CancerNot explicitly stated, but significant inhibition at 100-400 nMHe et al.[2]
HCT116Colorectal CancerDose-dependent inhibition observedKang et al.[3]
HT-29Colorectal CancerDose-dependent inhibition observedKang et al.[3]

Table 2: Effects of Lanatoside C on Cell Cycle Distribution

Cell LineCancer TypeEffectStudy
MCF-7Breast CancerG2/M phase arrest (31.29% treated vs. 24.7% control)Reddy et al.[1]
A549Lung CancerG2/M phase arrest (37.15% treated vs. 24.72% control)Reddy et al.[1]
Prostate Cancer CellsProstate CancerG2/M cell cycle arrestHe et al.[2]
HCT116Colorectal CancerG2/M phase arrestKang et al.[3]

Key Signaling Pathways Modulated by Lanatoside C

Lanatoside C has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4]

LanatosideC_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus Na+/K+-ATPase Na+/K+-ATPase MAPK MAPK Na+/K+-ATPase->MAPK Modulates PI3K PI3K Na+/K+-ATPase->PI3K Modulates GSK3β GSK3β Na+/K+-ATPase->GSK3β Modulates JAK JAK Na+/K+-ATPase->JAK Modulates Gene Expression Gene Expression MAPK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression β-catenin β-catenin GSK3β->β-catenin β-catenin->Gene Expression STAT STAT JAK->STAT STAT->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest ↓ Proliferation ↓ Proliferation Gene Expression->↓ Proliferation Lanatoside C Lanatoside C Lanatoside C->Na+/K+-ATPase Inhibits

Caption: Overview of signaling pathways affected by Lanatoside C.

A systematic review of 18 preclinical studies confirmed that Lanatoside C consistently inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest, primarily at the G2/M phase, in a dose-dependent manner.[4] The modulated signaling pathways include Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, and JAK/STAT.[1][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

This protocol is a common method for assessing cell viability and cytotoxicity.

CCK8_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (e.g., 5000 cells/well) Start->Cell_Seeding Pre_Incubation Pre-incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Pre_Incubation Drug_Treatment Add various concentrations of Lanatoside C Pre_Incubation->Drug_Treatment Incubation Incubate for a specified time (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation Add_CCK8 Add 10 µL of CCK-8 solution to each well Incubation->Add_CCK8 Final_Incubation Incubate for 1-4 hours Add_CCK8->Final_Incubation Measure_Absorbance Measure absorbance at 450 nm using a microplate reader Final_Incubation->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for the CCK-8 cell viability assay.

Protocol Details:

  • Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate. Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Drug Addition: Add 10 µL of various concentrations of the substance to be tested to the plate.

  • Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

This protocol is used to detect apoptotic cells via flow cytometry.

AnnexinV_Workflow Start Start Induce_Apoptosis Induce apoptosis in cells (e.g., with Lanatoside C) Start->Induce_Apoptosis Harvest_Cells Harvest and wash cells Induce_Apoptosis->Harvest_Cells Resuspend_Cells Resuspend cells in 1X Binding Buffer Harvest_Cells->Resuspend_Cells Add_AnnexinV Add fluorochrome-conjugated Annexin V Resuspend_Cells->Add_AnnexinV Incubate Incubate for 10-15 minutes at room temperature Add_AnnexinV->Incubate Wash_and_Resuspend Wash and resuspend in 1X Binding Buffer Incubate->Wash_and_Resuspend Analyze Analyze by flow cytometry Wash_and_Resuspend->Analyze End End Analyze->End

Caption: Experimental workflow for the Annexin V apoptosis assay.

Protocol Details:

  • Buffer Preparation: Prepare 1X binding buffer by diluting 10X binding buffer with distilled water.[5]

  • Cell Preparation: Harvest cells, wash once with 1X PBS, and then once with 1X binding buffer.[5]

  • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[5]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[5]

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[5]

  • Wash and Final Resuspension: Add 2 mL of 1X binding buffer, centrifuge, and discard the supernatant. Resuspend the cells in 200 µL of 1X binding buffer.[5]

  • Analysis: Analyze the cells by flow cytometry.[5]

This technique is used to detect specific proteins in a sample.

WesternBlot_Workflow Start Start Sample_Prep Prepare cell lysates Start->Sample_Prep Protein_Quant Determine protein concentration Sample_Prep->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescent substrate Secondary_Ab->Detection End End Detection->End

Caption: General workflow for Western Blotting.

Protocol Details:

  • Sample Preparation: Lyse cells in RIPA buffer and determine the protein concentration.[6]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane and detect the protein using a chemiluminescent substrate.[7]

Comparison with Alternatives

Lanatoside C belongs to the class of cardiac glycosides, which also includes other compounds with reported anti-cancer activity such as Digoxin and Ouabain.[8] A study comparing the effects of several cardiac glycosides found that Lanatoside C, Digoxin, Digitoxin, and Ouabain were all efficient inducers of immunogenic cell death in vitro.[9]

In combination therapies, Lanatoside C has shown potential as a radiosensitizer. In colorectal cancer models, the combination of Lanatoside C and radiation inhibited tumor growth more effectively than either treatment alone.[3] This suggests a synergistic effect that could be explored in clinical settings.

Conclusion

The available preclinical evidence strongly suggests that Lanatoside C possesses broad-spectrum anti-cancer properties, effective across a range of cancer types.[4] Its mechanism of action involves the modulation of multiple key signaling pathways crucial for cancer cell survival and proliferation. While direct independent verification studies are not abundant, the consistent findings across numerous independent research articles lend credibility to its potential as an anti-cancer agent. Further research, particularly clinical trials, is necessary to validate these preclinical findings and to establish the safety and efficacy of Lanatoside C as a therapeutic agent for cancer, either as a monotherapy or in combination with existing treatments.[10]

References

Assessing the Selectivity of Oblongifolin C for Its Target

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of Oblongifolin C, a natural product with promising anticancer properties. By objectively comparing its performance against its primary molecular target with other known inhibitors and summarizing key experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction to Oblongifolin C

Oblongifolin C (Ob-C) is a polyprenylated acylphloroglucinol isolated from Garcinia species. It has demonstrated potent anti-cancer activity, including the induction of apoptosis and the modulation of autophagy in cancer cells[1][2][3]. The primary molecular target of Oblongifolin C has been identified as Heat Shock Protein Family A (Hsp70) Member 8 (HSPA8), also known as Hsc70[1]. This chaperone protein is crucial for maintaining protein homeostasis and is often overexpressed in cancer cells, making it an attractive therapeutic target[4][5].

Quantitative Selectivity Profile of Oblongifolin C

The selectivity of a compound is a critical determinant of its therapeutic index and potential for off-target effects. The following table summarizes the known binding affinities and inhibitory concentrations of Oblongifolin C against its primary target, HSPA8, and other potential off-targets. For comparison, data for other known HSPA8 inhibitors are also included.

CompoundPrimary TargetK_d (µM) - ITCK_d (µM) - SPRIC_50 (µM)Off-TargetsOff-Target K_d/IC_50 (µM)Reference
Oblongifolin C HSPA8 6.2 11.8 -Cathepsin B25.6 (ITC), 39.3 (SPR)[1]
Tubulin Assembly53 (IC_50)[1]
c-Met Kinase (derivatives)Varies[6]
VER-155008HSPA8---HSPA1 (Hsp70)-[4]
PES (Pifithrin-µ)HSPA8---HSPA1 (Hsp70)-[4]
Methylene BlueHSPA1 (Hsp70-1)---HSPA8 (inactive)-[7]

Data Interpretation:

Oblongifolin C exhibits a micromolar binding affinity for its primary target, HSPA8. Its affinity for Cathepsin B is approximately 4- to 6-fold weaker, suggesting a degree of selectivity. The inhibitory effect on tubulin assembly is considerably weaker, with an IC50 value in the higher micromolar range. While direct kinase inhibition data for Oblongifolin C is not available, derivatives have been shown to inhibit c-Met kinase, indicating that the core structure may have the potential for off-target kinase interactions.

In comparison, other HSPA8 inhibitors like VER-155008 and PES are also known to interact with the inducible form of Hsp70 (HSPA1), highlighting the challenge of achieving high selectivity within the HSP70 family. Methylene blue serves as an interesting contrast, selectively inhibiting HSPA1 but not HSPA8.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to assess the binding affinity of Oblongifolin C.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

  • Preparation: The HSPA8 protein is dialyzed against the desired buffer (e.g., PBS, pH 7.4). Oblongifolin C is dissolved in the same buffer to the final desired concentration. Both solutions are degassed to prevent bubble formation.

  • Instrumentation: The experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the HSPA8 protein solution (e.g., 10-20 µM), and the injection syringe is filled with the Oblongifolin C solution (e.g., 100-200 µM).

  • Titration: A series of small injections (e.g., 2-10 µL) of the Oblongifolin C solution are made into the sample cell containing the HSPA8 protein. The heat change associated with each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is an optical technique for monitoring molecular interactions in real-time.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and the HSPA8 protein is immobilized onto the chip surface via amine coupling.

  • Binding Analysis: A series of concentrations of Oblongifolin C (the analyte) are flowed over the sensor chip surface containing the immobilized HSPA8 (the ligand). The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

  • Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., high salt or low pH) to remove the bound analyte.

  • Data Analysis: The sensorgrams are analyzed to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like Oblongifolin C.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Selectivity Profiling cluster_3 Cellular Assays a Compound Library b Primary Target Assay (e.g., HSPA8 Binding) a->b c Dose-Response Curve b->c d Determine IC50/EC50 c->d e Panel of Off-Target Assays (e.g., Kinase Panel, Other Chaperones) d->e f Determine Off-Target IC50/Ki e->f g Cell-Based Target Engagement f->g h Phenotypic Assays (e.g., Apoptosis, Autophagy) g->h

Workflow for assessing compound selectivity.

Signaling Pathway of Oblongifolin C-Induced Apoptosis

This diagram illustrates the proposed signaling pathway through which Oblongifolin C induces apoptosis by targeting HSPA8.

cluster_0 Oblongifolin C Action cluster_1 Apoptotic Cascade obc Oblongifolin C hspa8 HSPA8 obc->hspa8 Inhibition p53 p53 hspa8->p53 Stabilization bax Bax p53->bax Activation mito Mitochondria bax->mito Translocation cyto_c Cytochrome c mito->cyto_c Release casp9 Caspase-9 cyto_c->casp9 Activation casp3 Caspase-3 casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis Execution

Oblongifolin C-induced apoptotic pathway.

Conclusion

Oblongifolin C demonstrates a degree of selectivity for its primary target, HSPA8, over other tested proteins. However, the micromolar affinity suggests that there is potential for off-target effects, particularly at higher concentrations. Further comprehensive profiling, such as broad kinase screening, is warranted to fully elucidate its selectivity profile. The information presented in this guide provides a solid foundation for researchers to design further experiments and to consider Oblongifolin C as a lead compound for the development of novel anti-cancer therapeutics targeting HSPA8.

References

Safety Operating Guide

Prudent Disposal of Lancifolin C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal of Lancifolin C, a member of the lignan class of compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on general principles of chemical safety and waste management.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is provided below. The limited availability of comprehensive toxicological and environmental fate data necessitates cautious handling and disposal procedures.[1][2]

PropertyValue
CAS Number74048-71-8
Molecular FormulaC₂₂H₂₈O₅
Molecular Weight372.461 g/mol
Physical DescriptionPowder
Purity95% - 99%

Step-by-Step Disposal Procedures

The following protocol outlines the recommended steps for the safe disposal of this compound, adhering to standard laboratory safety practices.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials that have come into contact with this compound should be considered chemical waste. This includes any unused or excess product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, vials, and containers).

  • Segregate Waste Streams: It is crucial to segregate this compound waste from other laboratory waste streams. Maintain separate, clearly labeled containers for solid and liquid waste to prevent accidental mixing and potential chemical reactions.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use containers that are chemically resistant and leak-proof. The material of the container should be compatible with this compound and any solvents that may have been used.

  • Label Containers Clearly: Each waste container must be affixed with a hazardous waste label that includes the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "74048-71-8"

    • The primary hazards associated with the chemical (if known, otherwise state "Hazards Not Fully Characterized")

    • The accumulation start date (the date the first piece of waste is added to the container)

Step 3: Storage of Waste

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Place waste containers in secondary containment trays to mitigate the impact of potential spills or leaks.

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of hazardous chemical waste, including limits on accumulation times.

Step 4: Final Disposal

  • Licensed Waste Management Vendor: The primary and recommended method for the final disposal of this compound waste is to engage a licensed and certified hazardous waste management company. These professionals are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.

  • Consult Safety Data Sheets (SDS) of Solvents: If this compound is dissolved in a solvent, the disposal procedure should also be guided by the SDS of the solvent.

Step 5: Disposal of Contaminated Packaging

  • Triple Rinse: Empty containers that originally held this compound should be triple-rinsed with a suitable solvent.

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as liquid hazardous chemical waste.

  • Render Unusable: After thorough rinsing, puncture or otherwise render the container unusable to prevent its reuse.

  • Dispose of as Solid Waste: Once decontaminated, the container can typically be disposed of as regular solid waste, in accordance with local regulations.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from the point of waste generation to its final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Final Disposition A This compound Waste Generated B Solid Waste A->B Solid Material C Liquid Waste A->C Liquid/Dissolved D Place in Labeled Solid Waste Container B->D E Place in Labeled Liquid Waste Container C->E F Store in Designated Hazardous Waste Area D->F E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Proper Disposal by Vendor G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Lancifolin C: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Lancifolin C is not publicly available. Therefore, this document provides guidance based on the precautionary principle, treating this compound as a substance with unknown potential hazards. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting. The following procedures are based on established safety protocols for handling novel or uncharacterized chemical compounds.

Personal Protective Equipment (PPE)

Given the unknown toxicological properties of this compound, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3][4][5] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and airborne particles.[1][2][5][6]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact. Check manufacturer's glove compatibility charts.[1][3][5]
Body Protection A fully fastened laboratory coat, potentially a flame-resistant one if flammability is suspected.To protect skin and clothing from contamination.[1][5]
Respiratory Protection An N95 or higher-rated respirator, used within a certified chemical fume hood.To prevent inhalation of airborne particles.[3][7]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to maintain a safe laboratory environment.

The following diagram illustrates a standard workflow for handling this compound, emphasizing safety at each step.

G Experimental Workflow for Handling this compound A Preparation & PPE B Weighing in Fume Hood A->B Proceed with caution C Dissolution B->C D Experimental Use C->D E Decontamination D->E G Storage D->G Store unused compound F Waste Disposal E->F

A generalized workflow for handling novel chemical compounds.
  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned.[3] Prepare the work area within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Weighing: Weigh the solid compound within a balance enclosure or a chemical fume hood to contain any airborne particles.[3]

  • Dissolution: If preparing a solution, add the solvent to the weighed this compound slowly to prevent splashing.[3]

  • Experimental Use: Conduct all manipulations of this compound, whether in solid or solution form, within a chemical fume hood.[1][2]

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Segregate it from incompatible materials. Given its novelty, it is prudent to store it in secondary containment.[1]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[3][8] Do not dispose of chemical waste down the drain.[8][9]

  • Sharps: Any chemically contaminated sharps should be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[8]

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area, ensuring they are properly sealed and segregated by compatibility.[8][9]

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department for guidance on scheduling a waste pickup.[8][10]

Emergency Spill Response

In the event of a spill, a prompt and coordinated response is necessary to mitigate potential hazards.

The following diagram outlines the immediate steps to take in the event of a this compound spill.

G Emergency Spill Response for this compound A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Hazard B->C D Don Appropriate PPE C->D E Contain the Spill D->E F Clean Up & Decontaminate E->F G Dispose of Waste F->G H Report the Incident G->H

A procedural flow for responding to a chemical spill of an unknown substance.
  • Immediate Actions: Alert others in the vicinity and evacuate the immediate area if necessary.[11][12][13] If there is any risk of fire or exposure to a highly toxic substance, activate the nearest fire alarm and call emergency services.[13]

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.[14]

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[14][15]

  • Containment: For liquid spills, use an absorbent material to create a dike around the spill to prevent it from spreading.[11][12][15]

  • Cleanup:

    • Liquids: Absorb the spilled liquid with a compatible absorbent material.[15]

    • Solids: Gently sweep the solid material to avoid creating dust.[15]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Disposal: Collect all contaminated cleanup materials in a labeled hazardous waste container.[12]

  • Reporting: Report the spill to your supervisor and your institution's EHS department, providing details about the substance and the cleanup process.[12]

By adhering to these precautionary safety and handling guidelines, researchers can minimize the risks associated with working with this compound, a compound for which specific hazard information is not yet available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.